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  • Product: 4-Fluoro-2-nitrobenzamide
  • CAS: 106754-80-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Novel 4-Fluoro-2-nitrobenzamide Analogs

Introduction The 4-fluoro-2-nitrobenzamide scaffold is a privileged structural motif in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom and the nitro group make t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-fluoro-2-nitrobenzamide scaffold is a privileged structural motif in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom and the nitro group make these compounds valuable as versatile intermediates for the synthesis of a diverse range of more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of novel 4-fluoro-2-nitrobenzamide analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to ensure reproducibility and success.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to novel 4-fluoro-2-nitrobenzamide analogs (Target Molecules) identifies two primary synthons: the core aromatic structure, 4-fluoro-2-nitrobenzoic acid, and a diverse range of primary or secondary amines.

Our forward synthetic strategy, therefore, involves a robust two-stage process:

  • Synthesis of the Key Intermediate: Oxidation of a commercially available starting material, 2-fluoro-4-nitrotoluene, to yield the crucial carboxylic acid intermediate, 4-fluoro-2-nitrobenzoic acid.

  • Amide Bond Formation: Activation of the carboxylic acid followed by coupling with a selected amine to generate the final benzamide analog. This stage allows for the introduction of molecular diversity.

This approach is efficient, high-yielding, and amenable to the creation of a library of analogs by simply varying the amine component in the final step.

Stage 1: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

The cornerstone of this synthesis is the efficient preparation of 4-fluoro-2-nitrobenzoic acid. The chosen method is the oxidation of 2-fluoro-4-nitrotoluene. While several oxidizing agents can achieve this transformation (e.g., nitric acid, chromic acid), potassium permanganate (KMnO₄) in an aqueous basic solution is selected for its high yield and operational simplicity.[1][2][3]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting the methyl group to a carboxylic acid without affecting the aromatic ring or its substituents.

  • Reaction Conditions: The reaction is performed under basic conditions (e.g., using sodium hydroxide) to ensure the permanganate is soluble and reactive. The resulting carboxylate salt is soluble in the aqueous medium, facilitating the reaction.

  • Workup: Acidification of the reaction mixture protonates the carboxylate salt, causing the desired 4-fluoro-2-nitrobenzoic acid to precipitate out of the solution, simplifying its isolation.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzoic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-nitrotoluene (1.0 eq), water, and sodium hydroxide (1.2 eq).

  • Heating: Heat the mixture to 80-95°C with vigorous stirring.

  • Addition of Oxidant: Slowly add potassium permanganate (approx. 2.5-3.0 eq) in portions over 1-2 hours. Caution: The reaction is exothermic.

  • Reaction Monitoring: Maintain the temperature and stir for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 2.

  • Purification: A precipitate of 4-fluoro-2-nitrobenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically an off-white solid with yields often exceeding 70%.

Stage 2: Synthesis of Novel 4-Fluoro-2-nitrobenzamide Analogs

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated." A highly reliable and widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[5][6][7] This acyl chloride readily reacts with a wide range of primary and secondary amines to form the desired amide.

Causality Behind Experimental Choices:

  • Activating Agent: Thionyl chloride is an excellent choice for preparing acyl chlorides from carboxylic acids because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.[]

  • Amine Coupling: The subsequent reaction of the acyl chloride with an amine is a classic nucleophilic acyl substitution. Two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl generated during the reaction.[9] Alternatively, one equivalent of the amine can be used along with an auxiliary non-nucleophilic base like triethylamine or pyridine.[4]

General Experimental Protocol: Amide Synthesis via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, suspend 4-fluoro-2-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene). Add a catalytic amount of N,N-dimethylformamide (DMF).[10] Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 1-3 hours until the evolution of gases ceases.

  • Isolation of Intermediate: Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-fluoro-2-nitrobenzoyl chloride is typically used directly in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Amine Addition: Add a solution of the desired primary or secondary amine (2.1 eq) or the amine (1.05 eq) and triethylamine (1.1 eq) in the same solvent dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Comprehensive Characterization of Novel Analogs

Rigorous characterization is essential to confirm the identity, structure, and purity of each newly synthesized analog. A multi-technique approach provides a self-validating system of analysis.

dot

Caption: Workflow for the characterization and validation of a novel analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[11] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

  • ¹H NMR: Provides information on the number and chemical environment of protons.[11]

    • Aromatic Region (7.5-8.5 ppm): Expect three distinct signals corresponding to the protons on the substituted benzene ring. Their splitting patterns (multiplicity) will confirm their relative positions.

    • Amide Proton (N-H): A broad singlet, typically downfield (δ > 8.0 ppm), which may exchange with D₂O.[12]

    • Alkyl/Aryl Protons from Amine: Signals corresponding to the specific amine used in the synthesis will be present in their characteristic regions.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Carbonyl Carbon (C=O): A characteristic signal in the 160-170 ppm range.[11]

    • Aromatic Carbons: Six signals are expected for the benzene ring carbons, with those directly attached to electron-withdrawing groups (F, NO₂) shifted downfield.

  • ¹⁹F NMR: This technique is highly sensitive and specific for fluorine-containing compounds.[13]

    • A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift is sensitive to the electronic environment, providing a clear confirmation of its presence.[14][15] The signal will be split by coupling to adjacent aromatic protons.[16]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the synthesized analog and provides evidence of its elemental composition.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for these compounds, typically showing a strong signal for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

  • Fragmentation Analysis: While ESI causes minimal fragmentation, analysis of any fragment ions can provide further structural confirmation. Nitroaromatic compounds often exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[17][18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[20]

  • N-H Stretch: A sharp to medium intensity peak around 3300 cm⁻¹ for secondary amides (R-CO-NHR').[21][22]

  • C=O Stretch (Amide I band): A strong, sharp absorption typically between 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[23][24]

  • N-H Bend (Amide II band): A medium intensity peak around 1550 cm⁻¹.

  • C-NO₂ Stretches: Two strong absorptions are expected, one asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.[25][26]

  • Method: Reversed-phase HPLC is most commonly used for small molecules of this type.[27] A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a standard starting point.

  • Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for compounds intended for biological screening.[28]

Melting Point (MP)

For crystalline solids, a sharp melting point range is a good indicator of high purity. The melting point is a characteristic physical property of the compound.

Data Presentation: Example Analogs

The following table summarizes hypothetical characterization data for two novel analogs synthesized from 4-fluoro-2-nitrobenzoic acid and two different amines: cyclopropylamine and morpholine.

Parameter Analog 1: N-cyclopropyl-4-fluoro-2-nitrobenzamide Analog 2: (4-Fluor-2-nitrophenyl)(morpholino)methanone
Yield 85%91%
Appearance Pale yellow solidOff-white solid
Melting Point 135-137 °C118-120 °C
HPLC Purity >98%>99%
¹H NMR (key shifts) δ 8.5 (br s, 1H, NH), 8.2-7.8 (m, 3H, Ar-H), 2.9 (m, 1H, CH), 0.9-0.6 (m, 4H, CH₂)δ 8.1-7.7 (m, 3H, Ar-H), 3.8-3.5 (m, 8H, morpholine-H)
¹⁹F NMR (shift) ~ -110 ppm~ -112 ppm
MS (ESI+) m/z 225.1 [M+H]⁺255.1 [M+H]⁺
FTIR (key peaks) 3290 (N-H), 1665 (C=O), 1530 (NO₂), 1350 (NO₂) cm⁻¹2960 (C-H), 1645 (C=O), 1525 (NO₂), 1345 (NO₂) cm⁻¹

Conclusion

This guide outlines a robust and versatile strategy for the synthesis of novel 4-fluoro-2-nitrobenzamide analogs. By following a logical two-stage synthetic pathway—oxidation of a readily available precursor followed by a reliable amide coupling protocol—a diverse library of compounds can be efficiently generated. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques (NMR, MS, FTIR, HPLC), ensures that the structure and purity of each new analog are rigorously validated. This systematic approach provides a solid foundation for researchers in drug discovery and materials science to confidently synthesize and characterize novel chemical entities for their specific applications.

References

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Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2-nitrobenzamide: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Nitroaromatics In the landscape of modern medicinal chemistry, the incorporation of fluorine into mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The unique electronic properties of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity. When combined with a nitro group, a powerful electron-withdrawing moiety, the reactivity of the aromatic ring is significantly altered, opening up a rich field of synthetic possibilities. 4-Fluoro-2-nitrobenzamide, a member of this valuable class of compounds, serves as a critical building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-2-nitrobenzamide is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource/Method
CAS Number 106754-80-7[1][2]
Molecular Formula C₇H₅FN₂O₃[2][3]
Molecular Weight 184.12 g/mol [2][3]
Appearance Off-white to pale yellow solid (predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)Inferred from structural analogues
pKa Not available

Synthesis of 4-Fluoro-2-nitrobenzamide: A Step-by-Step Protocol

The synthesis of 4-Fluoro-2-nitrobenzamide is typically achieved through a two-step process starting from the commercially available 4-fluoro-2-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by amidation.

Workflow for the Synthesis of 4-Fluoro-2-nitrobenzamide

Synthesis of 4-Fluoro-2-nitrobenzamide start 4-Fluoro-2-nitrotoluene step1 Oxidation (e.g., KMnO₄) start->step1 intermediate 4-Fluoro-2-nitrobenzoic acid step1->intermediate step2 Amidation (e.g., SOCl₂, NH₄OH) intermediate->step2 product 4-Fluoro-2-nitrobenzamide step2->product

Caption: Synthetic pathway from 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzamide.

Part 1: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

Principle: The methyl group of 4-fluoro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄). The reaction is typically carried out in an aqueous medium, and the product is isolated by acidification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of water and pyridine.

  • Oxidation: Heat the mixture to reflux and add potassium permanganate (3-4 equivalents) portion-wise over several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. The desired 4-fluoro-2-nitrobenzoic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Synthesis of 4-Fluoro-2-nitrobenzamide

Principle: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or ammonia gas) to form the primary amide.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 4-fluoro-2-nitrobenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature. Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

  • Amidation: Cool the reaction mixture to 0°C in an ice bath. Slowly add an excess of concentrated ammonium hydroxide. Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any salts, and then with a small amount of cold solvent (e.g., DCM) to remove any unreacted starting material.

  • Purification: Dry the crude 4-fluoro-2-nitrobenzamide under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three aromatic protons and two amide protons. The aromatic region will be complex due to fluorine-proton coupling.

  • Amide Protons (-CONH₂): Two broad singlets, typically in the range of 7.5-8.5 ppm, which may exchange with D₂O.

  • Aromatic Protons:

    • One proton will be ortho to the nitro group and meta to the fluorine.

    • Another proton will be meta to both the nitro and amide groups.

    • The third proton will be ortho to the fluorine and meta to the amide group. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and amide groups, and the signals will exhibit coupling to each other and to the fluorine atom.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals. The presence of fluorine will cause splitting of the carbon signals due to C-F coupling.[5][6]

  • Carbonyl Carbon (-C=O): A singlet in the range of 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbons attached to the nitro and amide groups will also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7]

  • N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl group.

  • N-O Stretching (Nitro Group): Two strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-F Stretching: A strong band in the region of 1200-1100 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. Key fragmentation patterns would likely involve the loss of the amide group, the nitro group, and potentially the fluorine atom.[8][9][10]

Chemical Reactivity: The Role of Ortho and Para Activation

The reactivity of 4-Fluoro-2-nitrobenzamide is dominated by the strong electron-withdrawing nature of the nitro group, which is ortho to the amide group and para to the fluorine atom. This electronic arrangement makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr).[11]

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond. The nitro group at the para position provides significant stabilization to the negatively charged Meisenheimer intermediate formed during the reaction.

Caption: General mechanism for the nucleophilic aromatic substitution of 4-Fluoro-2-nitrobenzamide.

This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the C4 position. This is a crucial transformation in the synthesis of more complex molecules.

Applications in Drug Development: A Gateway to PARP Inhibitors

4-Fluoro-2-nitrobenzamide and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. A prominent example is their potential role in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[12][13][14]

Olaparib: A Case Study

Olaparib (Lynparza®) is a PARP inhibitor approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[15][16] The core structure of Olaparib contains a fluorobenzamide moiety that is often constructed from precursors like 4-fluoro-2-nitrobenzamide.

The general synthetic strategy involves the nucleophilic substitution of the fluorine atom with a piperazine derivative, followed by reduction of the nitro group to an amine, which is then used to construct the phthalazinone ring system of Olaparib.

Olaparib_Synthesis_Fragment start 4-Fluoro-2-nitrobenzamide step1 SₙAr with Piperazine Derivative start->step1 intermediate1 Piperazine-substituted Nitrobenzamide step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 Piperazine-substituted Aminobenzamide step2->intermediate2 step3 Phthalazinone Ring Formation intermediate2->step3 product Olaparib Core Structure step3->product

Caption: A conceptual pathway illustrating the use of a 4-fluoro-2-nitrobenzamide scaffold in the synthesis of the Olaparib core.

The ability to readily introduce the piperazine moiety via SₙAr makes 4-fluoro-2-nitrobenzamide a highly attractive and efficient starting material for the large-scale synthesis of Olaparib and other related PARP inhibitors.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 4-fluoro-2-nitrobenzamide. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from related compounds such as 4-fluoro-2-nitrobenzaldehyde and other nitroaromatic compounds.[17][18][19]

  • Health Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the eyes, skin, and respiratory tract.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Fire and Explosion Hazards: While not highly flammable, nitroaromatic compounds can be combustible and may decompose explosively under certain conditions, especially in the presence of reducing agents or at elevated temperatures.

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Fluoro-2-nitrobenzamide is a strategically important building block in organic synthesis, particularly for the pharmaceutical industry. Its synthesis from readily available starting materials, coupled with its predictable and versatile reactivity in nucleophilic aromatic substitution reactions, makes it an invaluable tool for medicinal chemists. The demonstrated utility of related structures in the synthesis of cutting-edge cancer therapeutics like Olaparib highlights the significance of this compound and ensures its continued importance in the discovery and development of new medicines. Researchers and scientists working with this compound should have a thorough understanding of its properties and reactivity to fully exploit its synthetic potential while ensuring safe handling practices.

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  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • YouTube. NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • New Journal of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

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Foundational

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzamide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the nitro group, a potent electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of a molecule and can serve as a handle for further chemical transformations.[2] 4-Fluoro-2-nitrobenzamide, integrating both of these critical functionalities, emerges as a valuable building block for the synthesis of complex and biologically active molecules. Its unique electronic and steric profile makes it an important intermediate in the development of novel therapeutics. This guide offers a detailed exploration of its fundamental properties, safe handling, and synthetic considerations to empower researchers in leveraging this versatile compound.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of 4-Fluoro-2-nitrobenzamide is paramount for its effective use in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate handling and storage procedures.

Identification and Structural Formula
  • Chemical Name: 4-Fluoro-2-nitrobenzamide

  • CAS Number: 106754-80-7[3][4][5]

  • Molecular Formula: C₇H₅FN₂O₃[3][5]

  • Molecular Weight: 184.12 g/mol [5]

  • Structure:

    Caption: 2D structure of 4-Fluoro-2-nitrobenzamide.

Tabulated Physical Properties
PropertyValueSource
Melting Point 154-155 °CIndiaMART
Appearance Expected to be a solidGeneral Knowledge
Solubility Insoluble in waterGeneral Knowledge

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Fluoro-2-nitrobenzamide. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Fluoro-2-nitrobenzamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and fluoro groups will cause the aromatic protons to appear in the downfield region of the spectrum. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will show characteristic shifts influenced by the attached fluorine and nitro groups, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-2-nitrobenzamide will display characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

  • N-H stretching of the amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

  • C=O stretching of the amide group (Amide I band), a strong absorption around 1680-1650 cm⁻¹.

  • N-O stretching of the nitro group, with two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C-F stretching , which will show a strong absorption in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretching vibrations at their characteristic frequencies.

Section 3: Synthesis and Reactivity

4-Fluoro-2-nitrobenzamide serves as a versatile intermediate in organic synthesis, primarily owing to the reactivity of its functional groups.

Synthetic Pathway

A common and logical synthetic route to 4-Fluoro-2-nitrobenzamide involves the amidation of its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. This transformation can be achieved through several standard methods.

Caption: General synthetic scheme for 4-Fluoro-2-nitrobenzamide.

3.1.1 Experimental Protocol: Synthesis from 4-Fluoro-2-nitrobenzoic acid

  • Acid Chloride Formation: To a solution of 4-fluoro-2-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride or oxalyl chloride dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases, indicating the formation of the acid chloride. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amination: Cool the reaction mixture in an ice bath and slowly add a solution of ammonia (e.g., aqueous ammonium hydroxide or ammonia gas bubbled through the solution).

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. The resulting solid precipitate is collected by filtration, washed with water to remove any salts, and then dried to afford 4-Fluoro-2-nitrobenzamide.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Chemical Reactivity

The chemical reactivity of 4-Fluoro-2-nitrobenzamide is dominated by the interplay of its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic displacement by the strong electron-withdrawing effect of the ortho-nitro group.[6][7] This makes the compound a valuable substrate for introducing a variety of nucleophiles at the 4-position of the benzene ring. The general order of leaving group ability in SNAr reactions is F > NO₂ > Cl > Br > I.[7]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation opens up pathways to a wide range of 2-amino-4-fluorobenzamide derivatives, which are important intermediates in pharmaceutical synthesis.

  • Amide Group Chemistry: The amide functionality can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. It can also be dehydrated to the corresponding nitrile.

Section 4: Applications in Drug Development

The structural motifs present in 4-Fluoro-2-nitrobenzamide make it a valuable precursor in the synthesis of various pharmaceutically active compounds. The strategic placement of the fluoro and nitro groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures. For instance, related fluoronitrobenzoic acid derivatives are utilized in the synthesis of kinase inhibitors and other anti-cancer agents.[8]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-2-nitrobenzamide.

Hazard Identification

Based on available data for similar compounds, 4-Fluoro-2-nitrobenzamide is expected to have the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [5]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate. [Link]

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  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • 4-Nitro-2-fluoro-N-methylbenzamide - High Quality at Best Price, Shanghai Supplier. tradekorea.com. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

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Exploratory

The Strategic Utility of 4-Fluoro-2-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 4-Fluoro-2-nitrobenzamide, a uniquely functionalized aromatic compound, has emerged as a building block of significant interest. Its strategic arrangement of a nucleophilic substitution-susceptible fluorine atom, a readily transformable nitro group, and a versatile benzamide moiety offers medicinal chemists a powerful tool for molecular elaboration. This technical guide provides an in-depth exploration of the potential applications of 4-Fluoro-2-nitrobenzamide in medicinal chemistry, grounded in its chemical reactivity and supported by field-proven insights. We will delve into its role as a versatile scaffold, its application in the synthesis of targeted therapeutic agents, and provide detailed experimental protocols for its key transformations.

Introduction: The Architectural Advantages of 4-Fluoro-2-nitrobenzamide

4-Fluoro-2-nitrobenzamide is a substituted benzene derivative with the chemical formula C₇H₅FN₂O₃ and a molecular weight of 184.12 g/mol .[1] Its utility in medicinal chemistry stems from the distinct reactivity of its three key functional groups:

  • The Fluorine Atom: Positioned at the 4-position and activated by the electron-withdrawing nitro group at the 2-position, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, enabling the construction of diverse molecular libraries.

  • The Nitro Group: The nitro group at the 2-position serves two critical functions. Firstly, it activates the fluorine atom for SₙAr. Secondly, it can be readily reduced to an amino group, which can then be further functionalized through various reactions such as amidation, sulfonylation, or diazotization, providing a key vector for molecular diversification.

  • The Benzamide Moiety: The primary amide group can participate in hydrogen bonding interactions with biological targets and can be a precursor to other functional groups.

This trifecta of reactivity makes 4-fluoro-2-nitrobenzamide a highly valuable and versatile starting material in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-nitrobenzamide is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅FN₂O₃[1]
Molecular Weight 184.12 g/mol [1]
CAS Number 350-32-3 (for 2-Fluoro-4-nitrobenzamide)[1]
Appearance Off-white to pale yellow solid
Melting Point Not readily available for 4-fluoro-2-nitro isomer
Boiling Point 317.61°C at 760 mmHg (for 2-Fluoro-4-nitrobenzamide)
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols

Note: Some data is for the isomeric 2-fluoro-4-nitrobenzamide and is provided for reference.

Core Reactions and Mechanistic Considerations

The synthetic utility of 4-Fluoro-2-nitrobenzamide is primarily centered around two key transformations: nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group at the ortho position to the fluorine atom significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate.


// Reactants reactant [label=<

4-Fluoro-2-nitrobenzamide

]; nucleophile [label="Nu-"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex

];

// Product product [label=<

Substituted Product

]; leaving_group [label="F-"];

// Arrows reactant -> meisenheimer [label="+ Nu-"]; meisenheimer -> product [label="- F-"]; }

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr) on 4-Fluoro-2-nitrobenzamide.

This reaction allows for the introduction of a wide range of functionalities, including:

  • O-Nucleophiles: Alcohols and phenols can be used to form ether linkages.

  • N-Nucleophiles: Primary and secondary amines are readily coupled to form substituted anilines.

  • S-Nucleophiles: Thiols can be used to generate thioethers.

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under various conditions, providing a crucial handle for further synthetic modifications. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media.


// Reactant reactant [label=<

4-Substituted-2-nitrobenzamide

];

// Product product [label=<

4-Substituted-2-aminobenzamide

];

// Arrow reactant -> product [label="[H] (e.g., H₂, Pd/C or SnCl₂, HCl)"]; }

Caption: General scheme for the reduction of the nitro group in a 4-substituted-2-nitrobenzamide derivative.

The resulting aniline is a versatile intermediate that can undergo a plethora of subsequent reactions, including amide bond formation to append new side chains, or Sandmeyer reactions to introduce a variety of other functional groups.

Applications in the Synthesis of Therapeutic Agents

While direct examples of approved drugs synthesized from 4-fluoro-2-nitrobenzamide are not as prevalent as for its isomer, its structural motifs are found in numerous biologically active compounds, particularly in the realm of oncology and inflammatory diseases. The strategic combination of SₙAr and nitro reduction allows for the construction of complex scaffolds that can be tailored to interact with specific biological targets.

A Key Building Block for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that anchors the molecule within the ATP-binding pocket of the enzyme. The ability to introduce diverse substituents at the 4-position of the benzamide ring via SₙAr, followed by functionalization of the 2-amino group, provides an efficient strategy for exploring the structure-activity relationships (SAR) of potential kinase inhibitors. For example, the 2-amino-4-substituted-benzamide core can be elaborated to target various kinases implicated in cancer and inflammatory diseases.

Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The benzamide moiety is a common feature in many PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate NAD⁺.[2] The 4-fluoro-2-nitrobenzamide scaffold can be utilized to synthesize novel PARP inhibitors where the 4-position is functionalized to interact with specific residues in the PARP active site, and the 2-amino group (after reduction) is used to append larger ring systems, a common feature in potent PARP inhibitors.

Analogy to Enzalutamide Synthesis: The Power of the Isomer

The synthesis of the anti-prostate cancer drug Enzalutamide provides a compelling case for the utility of fluoronitrobenzamide scaffolds. A key intermediate in its synthesis is 4-amino-2-fluoro-N-methylbenzamide, which is prepared from 2-fluoro-4-nitrotoluene.[3] This highlights the industrial and medicinal importance of this substitution pattern. By analogy, 4-fluoro-2-nitrobenzamide can be envisioned as a valuable starting material for the synthesis of novel bioactive molecules with similar structural features.


A [label="4-Fluoro-2-nitrobenzamide"]; B [label="SₙAr with R-Nu"]; C [label="4-(R-Nu)-2-nitrobenzamide"]; D [label="Nitro Reduction"]; E [label="2-Amino-4-(R-Nu)-benzamide"]; F [label="Further Functionalization (e.g., Amidation)"]; G [label="Bioactive Molecule"];

A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; E -> F [label="Step 3"]; F -> G; }

Caption: A potential synthetic workflow illustrating the use of 4-Fluoro-2-nitrobenzamide to generate diverse bioactive molecules.

Experimental Protocols

The following protocols are provided as a guide for the key transformations of 4-fluoro-2-nitrobenzamide. Researchers should always conduct a thorough risk assessment before performing any chemical reaction.

Protocol 1: Synthesis of 4-(Aryloxy)-2-nitrobenzamide via SₙAr

Objective: To replace the fluorine atom of 4-fluoro-2-nitrobenzamide with an aryloxy group.

Materials:

  • 4-Fluoro-2-nitrobenzamide (1.0 eq)

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluoro-2-nitrobenzamide to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The use of a polar aprotic solvent like DMF facilitates the SₙAr reaction. Potassium carbonate acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide.

Protocol 2: Reduction of 4-Substituted-2-nitrobenzamide to 2-Aminobenzamide Derivative

Objective: To reduce the nitro group of a 4-substituted-2-nitrobenzamide to an amine.

Materials:

  • 4-Substituted-2-nitrobenzamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend the 4-substituted-2-nitrobenzamide in ethanol.

  • Add tin(II) chloride dihydrate to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 2-aminobenzamide derivative.

Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like amides. The basic workup is crucial to remove the tin salts from the product.

Conclusion

4-Fluoro-2-nitrobenzamide represents a strategically valuable and versatile building block for medicinal chemists. Its inherent reactivity, particularly the facile nucleophilic aromatic substitution of the fluorine atom and the straightforward reduction of the nitro group, provides a powerful platform for the synthesis of diverse and complex molecular architectures. While its direct application in approved pharmaceuticals may be less documented than its isomer, the principles of its reactivity and the prevalence of its core structure in numerous classes of therapeutic agents, including kinase and PARP inhibitors, underscore its significant potential in modern drug discovery programs. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively leverage the synthetic potential of 4-fluoro-2-nitrobenzamide in the pursuit of novel and impactful medicines.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: not available)
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094 - PubChem. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL: not available)
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google P
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  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (URL: [Link])

  • Combination therapy with anti-trop-2 antibodies and parp inhibitors - Google P
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  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (URL: [Link])

  • EP1144389B1 - Crystalline bis[(e)-7--3,5-dihydroxyhept-6-enoicacid]calcium salt - Google Patents. (URL: )

  • (12) United States Patent - Googleapis.com. (URL: not available)
  • Nucleophilic Aromatic Substitution (SNAr) - YouTube. (URL: [Link])

  • UK Patent Application (GB (2630970) - Googleapis.com. (URL: not available)

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Role of 4-Fluoro-2-nitrobenzamide in Modern Heterocyclic Synthesis

Introduction: A Versatile Architect in Medicinal Chemistry In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. 4-Fluoro-2-nitrobenzamide has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Architect in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. 4-Fluoro-2-nitrobenzamide has emerged as a highly valuable and versatile precursor for the synthesis of complex heterocyclic compounds. Its utility is rooted in a well-defined reactivity profile, governed by the interplay of its three key functional groups: a benzamide, a nitro group, and a fluorine atom. The strong electron-withdrawing nature of the ortho-nitro group powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the para-fluorine atom serves as an excellent leaving group.[1][2] This predictable reactivity allows medicinal chemists to introduce diverse functionalities and construct elaborate molecular architectures, particularly those containing privileged heterocyclic scaffolds such as quinazolinones and benzimidazoles, which are central to numerous therapeutic agents.[3][4][5] This guide provides an in-depth exploration of the chemistry of 4-Fluoro-2-nitrobenzamide, complete with mechanistic insights and field-proven protocols for its application in heterocyclic synthesis.

Part 1: Core Reactivity and Mechanistic Principles

The primary reaction pathway exploited in the functionalization of 4-Fluoro-2-nitrobenzamide is Nucleophilic Aromatic Substitution (SNAr). Understanding this mechanism is critical to appreciating the compound's synthetic potential.

The SNAr Mechanism: A Stepwise Pathway

Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, SNAr is a stepwise addition-elimination process occurring on an electron-poor aromatic ring.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the carbon atom bearing the fluorine. This step is facilitated by the electron-withdrawing nitro group, which delocalizes the ring's π-electrons and stabilizes the resulting intermediate.

  • Formation of the Meisenheimer Complex: The nucleophilic attack breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the causal factor behind the nitro group's powerful activating effect.

  • Elimination and Aromaticity Restoration: In the final step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The high electronegativity of fluorine makes it the best halogen leaving group for SNAr reactions, as the rate-determining step is typically the initial nucleophilic attack, not the C-F bond cleavage.[1]

Caption: SNAr Mechanism on 4-Fluoro-2-nitrobenzamide.

Part 2: Application Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-ones

A primary application of 4-Fluoro-2-nitrobenzamide is in the synthesis of quinazolinones, a heterocyclic core found in numerous FDA-approved drugs. The synthesis proceeds via a reliable two-step sequence: reduction of the nitro group followed by cyclocondensation.

Workflow Overview

Quinazolinone_Workflow Figure 2: Workflow for 6-Fluoroquinazolin-4(3H)-one Synthesis Start 4-Fluoro-2-nitrobenzamide Step1 Step 1: Nitro Reduction Start->Step1 Intermediate 2-Amino-4-fluorobenzamide Step2 Step 2: Cyclocondensation Intermediate->Step2 Product 6-Fluoroquinazolin-4(3H)-one Step1->Intermediate Step2->Product

Caption: Workflow for 6-Fluoroquinazolin-4(3H)-one Synthesis.

Protocol 2.1: Step 1 - Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzamide

This protocol details the reduction of the nitro group to a primary amine, yielding the key intermediate, 2-amino-4-fluorobenzamide. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and robust catalyst for the reduction of aromatic nitro groups. It offers excellent chemoselectivity, leaving other functional groups like the amide and fluorine intact under these conditions.

  • Solvent: Ethanol or Methanol is chosen for its ability to dissolve the starting material and for its inertness under hydrogenation conditions. It is also easily removed during work-up.

  • Hydrogen Source: Pressurized hydrogen gas provides a clean and efficient means of reduction. The pressure is increased to enhance the reaction rate.

ParameterValue/ConditionRationale
Reactant 4-Fluoro-2-nitrobenzamide1.0 eq
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol% (wet)
Solvent Ethanol~10-15 mL per gram of reactant
Hydrogen Pressure 50 psi (approx. 3.4 atm)To ensure efficient reduction
Temperature Room Temperature (20-25°C)Reaction is typically exothermic
Reaction Time 2-4 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-Fluoro-2-nitrobenzamide (1.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%, typically sold as a 50% wet paste) under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Dry Pd/C is pyrophoric and must be handled with extreme care.

  • Solvent Addition: Add anhydrous ethanol to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as it can be flammable. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-4-fluorobenzamide, which is often of sufficient purity for the next step. If required, it can be recrystallized from an ethanol/water mixture.

Protocol 2.2: Step 2 - Cyclocondensation to form 6-Fluoroquinazolin-4(3H)-one

This step involves the reaction of the ortho-aminobenzamide intermediate with a one-carbon (C1) source to construct the pyrimidinone ring of the quinazolinone system.

Causality Behind Experimental Choices:

  • C1 Source: Triethyl orthoformate is an effective C1 source that reacts with the amino groups to form an intermediate that readily cyclizes. Formic acid can also be used, acting as both the C1 source and a dehydrating agent at higher temperatures.

  • Catalyst: A catalytic amount of a strong acid, like p-toluenesulfonic acid (p-TsOH), facilitates the formation of the initial imine/amidine intermediates and promotes the final dehydrative cyclization.

ParameterValue/ConditionRationale
Reactant 2-Amino-4-fluorobenzamide1.0 eq
C1 Source Triethyl Orthoformate3.0-5.0 eq
Catalyst p-Toluenesulfonic acid (p-TsOH)0.1 eq
Temperature 120-140°C (Reflux)To drive the reaction and remove ethanol byproduct
Reaction Time 3-6 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzamide (1.0 eq), triethyl orthoformate (3.0-5.0 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (120-140°C) with stirring. The reaction progress can be monitored by observing the formation of a precipitate.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent like ethanol or diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified 6-Fluoroquinazolin-4(3H)-one under vacuum. The typical yield for this two-step process is in the range of 75-90%.

Part 3: Advanced Applications in Drug Discovery - PARP Inhibitor Synthesis

The 4-fluoro-2-nitrobenzoyl scaffold is a cornerstone in the synthesis of several targeted cancer therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib.[6] The synthesis leverages the SNAr reactivity of the fluorine atom to couple the benzamide core with another complex heterocyclic fragment.

Strategic Logic: The synthesis of advanced drug targets often involves a convergent approach where complex fragments are synthesized separately and then joined. 4-Fluoro-2-nitrobenzamide (or its corresponding acid) acts as a linchpin, where the activated fluorine is displaced by a nucleophilic partner in a key bond-forming step. Subsequent reduction of the nitro group and intramolecular cyclization often follows to build fused ring systems.

PARP_Strategy Figure 3: Strategic use in PARP Inhibitor Scaffolds Start 4-Fluoro-2-nitrobenzamide Step1 S-N-Ar Coupling Start->Step1 Fragment Nucleophilic Heterocyclic Fragment (e.g., Aminomethyl-pyrrolidine) Fragment->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Reduction & Cyclization Product Fused Tricyclic Core (e.g., Dihydro-1H-pyrrolo[1,2-a]pyrazin-4-one) Step2->Product Intermediate->Step2

Caption: Strategic use in PARP Inhibitor Scaffolds.

This strategy highlights how the predictable and robust chemistry of 4-Fluoro-2-nitrobenzamide enables the construction of complex, biologically active molecules, solidifying its role as an indispensable tool for researchers in drug development.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616.

  • Google Patents. (2015). Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890B.

  • Chem-Impex. 4-Fluoro-2-nitro-benzaldehyde.

  • Kiprianova, E. A., et al. Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives.

  • PubChem. 4-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information.

  • PubChem. 2-Fluoro-4-nitrobenzamide. National Center for Biotechnology Information.

  • Synblock. CAS 350-32-3 | 2-Fluoro-4-nitrobenzamide.

  • Yıldırım, S., et al. (2019). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 24(15), 2729.

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10645–10669.

  • Jones, P., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1268–1284.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(6), 764-796.

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....

  • Organic Chemistry Portal. Synthesis of quinazolinones.

  • Patel, M. N., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(18), 10325–10344.

  • TradeIndia. 4-Nitro-2-fluoro-N-methylbenzamide.

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

  • Li, S., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6649.

  • Organic Chemistry Portal. Synthesis of benzimidazoles.

  • ResearchGate. Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides.

  • Chem-Impex. 2-Fluoro-4-nitrobenzoic acid.

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1646.

  • Gaber, S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886.

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development.

  • ResearchGate. Various approaches for the synthesis of benzimidazole derivatives....

  • MSpace. Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design.

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.

Sources

Application

Application Note: A Detailed Protocol for the Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzamide

This document provides a comprehensive guide for the catalytic hydrogenation of 4-fluoro-2-nitrobenzamide to synthesize 3-amino-4-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the catalytic hydrogenation of 4-fluoro-2-nitrobenzamide to synthesize 3-amino-4-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a blend of procedural steps, mechanistic insights, and practical troubleshooting advice to ensure a successful and safe synthesis.

Introduction: The Significance of 3-Amino-4-fluorobenzamide

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing essential access to anilines, which are versatile building blocks for a multitude of more complex molecules, including pharmaceuticals and agrochemicals.[1] The target molecule of this protocol, 3-amino-4-fluorobenzamide, is a valuable intermediate in the synthesis of biologically active compounds. The strategic placement of the amino, fluoro, and benzamide functionalities makes it a crucial component for creating novel therapeutics. For instance, similar amino-fluoro-benzamide structures are key intermediates in the synthesis of modern drugs.[2]

This application note details a robust and reproducible protocol for the catalytic hydrogenation of 4-fluoro-2-nitrobenzamide, a common and efficient method for this transformation.[3]

Reaction Overview

The core of this protocol is the selective reduction of the nitro group in 4-fluoro-2-nitrobenzamide to an amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often favored for its high efficiency and clean reaction profile.[1]

Reaction Scheme:

Detailed Experimental Protocol

This section provides a step-by-step guide for the catalytic hydrogenation of 4-fluoro-2-nitrobenzamide.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountPuritySupplierNotes
4-Fluoro-2-nitrobenzamideC₇H₅FN₂O₃184.131.84 g (10 mmol)>98%Commercially AvailableStarting material
Palladium on Carbon (10 wt. %)Pd/C-92 mg (5 mol%)-Commercially AvailableCatalyst, handle with care as it can be pyrophoric.[4]
Methanol (MeOH)CH₃OH32.0450 mLAnhydrousCommercially AvailableSolvent
Hydrogen Gas (H₂)H₂2.02As neededHigh PurityGas CylinderFlammable gas
Nitrogen Gas (N₂)N₂28.01As neededHigh PurityGas CylinderInert gas for purging
Celite®--~2 g-Commercially AvailableFiltration aid
Equipment Setup

A standard laboratory setup for atmospheric pressure hydrogenation is required. This typically involves a two- or three-necked round-bottom flask connected to a hydrogen-filled balloon and a nitrogen/vacuum manifold.[4] All glassware should be thoroughly dried and inspected for cracks before use.[5]

G cluster_setup Hydrogenation Apparatus flask Two-Neck Round-Bottom Flask (with stir bar) septum Rubber Septum septum->flask h2_balloon Hydrogen Balloon needle Needle h2_balloon->needle needle->septum manifold Nitrogen/Vacuum Manifold manifold->flask To one neck caption Diagram of a typical laboratory hydrogenation setup.

Caption: Diagram of a typical laboratory hydrogenation setup.

Step-by-Step Procedure
  • Catalyst and Reactant Loading: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (92 mg, 5 mol%).[4]

  • Inerting the System: Securely attach the flask to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4][6]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add methanol (50 mL) to the flask, followed by 4-fluoro-2-nitrobenzamide (1.84 g, 10 mmol).[4]

  • Hydrogen Introduction: Replace the nitrogen inlet with a rubber septum. Pierce the septum with a needle connected to a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[4] The pyrophoric nature of Pd/C is heightened after use, so extreme caution is necessary.[4] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Safety Note: Do not allow the filter cake to dry completely, as the Pd/C can ignite upon exposure to air. The wet filter cake should be immediately transferred to a designated waste container and covered with water.[5]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-fluorobenzamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group over a palladium catalyst is a surface-mediated process. The generally accepted mechanism involves several key steps:

  • Adsorption: Both hydrogen gas (H₂) and the nitroarene (R-NO₂) are adsorbed onto the surface of the palladium catalyst.[7]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface to form reactive palladium-hydride species.[7]

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[8]

  • Product Desorption: Once the reduction to the amine (R-NH₂) is complete, the product molecule desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.[7]

G cluster_mechanism Mechanism of Nitro Group Reduction RNO2 R-NO₂ (Nitroarene) RNO R-NO (Nitroso) RNO2->RNO +2[H] RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH +2[H] RNH2 R-NH₂ (Amine) RNHOH->RNH2 +2[H] Catalyst Pd/C Surface + H₂ RNH2->Catalyst Desorption Catalyst->RNO2 Adsorption caption Simplified mechanism of catalytic hydrogenation of a nitro group.

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Process Optimization and Troubleshooting

Optimizing the reaction conditions can lead to improved yields, shorter reaction times, and higher purity of the final product.[9]

ParameterRange/OptionsRationale and Impact
Catalyst Loading 1-10 mol%Higher loading increases reaction rate but also cost and potential for side reactions. Lower loading may lead to incomplete conversion.
Hydrogen Pressure 1-5 bar (Atmospheric to moderate)Increasing pressure generally increases the reaction rate by enhancing hydrogen concentration on the catalyst surface.[10] Atmospheric pressure (balloon) is often sufficient and safer for lab scale.[11]
Temperature 25-60 °CThe reaction is exothermic. While gentle heating can increase the rate, it may also promote side reactions like dehalogenation. Room temperature is a good starting point.[12]
Solvent Methanol, Ethanol, Ethyl Acetate, THFThe choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Alcohols are commonly used and effective.

Common Troubleshooting Issues:

  • Incomplete Reaction: This could be due to insufficient catalyst, catalyst poisoning (e.g., by sulfur-containing impurities), or inadequate hydrogen supply. Consider increasing catalyst loading or using fresh, high-quality reagents.

  • Dehalogenation (Loss of Fluorine): While less common with fluorine compared to chlorine or bromine, dehalogenation can occur under harsh conditions (high temperature or pressure).[12] If this is observed, milder conditions should be employed.

  • Formation of Azo/Azoxy Compounds: These byproducts can form from the condensation of the nitroso and hydroxylamine intermediates.[10] Ensuring efficient stirring and sufficient hydrogen availability can minimize their formation.

Safety Precautions

Hydrogenation reactions carry inherent risks that must be managed through careful planning and execution.[6]

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[13] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[5]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite spontaneously in air.[4] The catalyst should always be handled in an inert atmosphere when dry and should be quenched carefully after filtration by keeping it wet.[5][6]

  • Pressure Safety: If conducting the reaction under pressure in an autoclave, ensure the equipment is properly rated and maintained. Never exceed the maximum rated pressure of the vessel.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For pressure reactions, additional shielding may be necessary.[6]

Characterization of 3-Amino-4-fluorobenzamide

The identity and purity of the synthesized 3-amino-4-fluorobenzamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

The expected ¹H NMR spectrum in DMSO-d₆ would show characteristic peaks for the aromatic protons, the amine protons, and the amide protons.[15]

References

  • Google Patents. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Wang, C., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Advances, 10(45), 26945-26951. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Linqu, F. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Beller, M., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 21(10), 3843-3847. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2016). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 18(20), 5344-5347. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • Gujarat Technological University. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Reusch, W. (2013). Catalytic Hydrogenation of Alkenes With Pd, Pt, and Other Metals. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Royal Society of Chemistry. (2019). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Advances, 9(25), 14212-14218. Retrieved from [Link]

  • University of Wisconsin-Madison. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Retrieved from [Link]

  • Zhu, Y., et al. (2021). Atomically precise gold nanocluster boosting selective hydrogenation of nitroarene by H2 in water. Nature Communications, 12(1), 4933. Retrieved from [Link]

  • Elsevier. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Coordination Chemistry Reviews, 356, 127-143. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • METTLER TOLEDO. (2023, September 29). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. Retrieved from [Link]

  • Armstrong, F. A., et al. (2019). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Catalysis, 2(9), 789-796. Retrieved from [Link]

  • Chemical Process Engineering. (2023, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation of halonitrobenzenes without dehalogenation.
  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru]. 1. Retrieved from [Link]

  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds.
  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]

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Method

Application Notes and Protocols: Leveraging 4-Fluoro-2-nitrobenzamide for the Development of Advanced Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of 4-Fluoro-2-nitrobenzamide in Fluorescent Probe Design The quest for sensitive and selective fluorescent prob...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 4-Fluoro-2-nitrobenzamide in Fluorescent Probe Design

The quest for sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical research. These molecular tools are indispensable for visualizing and quantifying specific analytes within complex environments, from in vitro assays to living cells.[1][2] A key challenge in probe design is the creation of a robust "off-on" switch, where the probe is non-fluorescent in its native state and becomes brightly fluorescent only upon interaction with its target. 4-Fluoro-2-nitrobenzamide is an exceptional starting material for crafting such probes, particularly for the detection of nucleophilic species like biothiols and hydrogen sulfide (H₂S).[3][4][5]

This technical guide provides an in-depth exploration of the use of 4-fluoro-2-nitrobenzamide in the development of fluorescent probes. We will delve into the underlying chemical principles, provide detailed synthetic and application protocols for a representative probe, and offer insights into the interpretation of the resulting data.

Core Principles: Why 4-Fluoro-2-nitrobenzamide is a Superior Precursor for Fluorescent Probes

The utility of 4-fluoro-2-nitrobenzamide in this context is rooted in two fundamental apects of its molecular architecture:

  • A Highly Activated System for Nucleophilic Aromatic Substitution (SNAr): The benzene ring of 4-fluoro-2-nitrobenzamide is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This, combined with the presence of a good leaving group (fluoride, -F), makes the aromatic ring susceptible to nucleophilic attack. This predictable reactivity is the lynchpin for conjugating the 4-fluoro-2-nitrobenzamide moiety to a fluorophore.

  • Inherent Fluorescence Quenching via Photoinduced Electron Transfer (PET): The nitro group is a well-established and efficient quencher of fluorescence. In a probe constructed from 4-fluoro-2-nitrobenzamide, the close proximity of the nitro group to the fluorophore facilitates a photoinduced electron transfer (PET) process. Upon excitation of the fluorophore, an electron is transferred from the excited state of the fluorophore to the nitro group, leading to non-emissive relaxation. This keeps the probe in a "dark" or "off" state.

The combination of these two features allows for the design of "turn-on" fluorescent probes. The probe is initially non-fluorescent due to PET quenching by the nitro group. Upon reaction with a specific analyte, the electronic structure of the probe is altered in such a way that the PET process is inhibited, leading to a dramatic increase in fluorescence intensity—the "on" state.

Featured Application: A Turn-On Fluorescent Probe for Hydrogen Sulfide (H₂S)

Hydrogen sulfide is a crucial signaling molecule involved in a myriad of physiological and pathological processes.[1][4] The development of selective and sensitive probes for H₂S is therefore of paramount importance. Here, we present a detailed protocol for the synthesis and application of a hypothetical, yet scientifically grounded, fluorescent probe, FN-H2S , derived from 4-fluoro-2-nitrobenzamide for the detection of H₂S.

Sensing Mechanism of FN-H2S

The detection of H₂S by FN-H2S is predicated on the selective reduction of the nitro group to an amino group by H₂S. This transformation eliminates the fluorescence quenching effect of the nitro group, resulting in a significant "turn-on" of the fluorescence signal.

Diagram of the Sensing Mechanism

G Probe FN-H2S (Non-fluorescent) Nitro Group Quenches Fluorescence (PET) Product Reduced Probe (Highly Fluorescent) Amino Group Does Not Quench Probe->Product Reduction of Nitro Group Analyte Hydrogen Sulfide (H₂S) Analyte->Product Reacts with Probe

Caption: The "turn-on" fluorescence mechanism of the FN-H2S probe upon reaction with hydrogen sulfide.

Experimental Protocols

Part 1: Synthesis of the FN-H2S Fluorescent Probe

This protocol describes the synthesis of FN-H2S by coupling 4-fluoro-2-nitrobenzamide with a commercially available amino-functionalized fluorophore, such as 4-aminomethyl-coumarin.

Materials and Reagents:

  • 4-Fluoro-2-nitrobenzamide

  • 4-(Aminomethyl)coumarin hydrochloride

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-2-nitrobenzamide (1.0 mmol, 184.12 mg) and 4-(aminomethyl)coumarin hydrochloride (1.1 mmol, 238.66 mg) in 20 mL of anhydrous DMF.

  • Addition of Base: To the stirred solution, add triethylamine (2.5 mmol, 0.35 mL) dropwise at room temperature. The triethylamine acts as a base to neutralize the hydrochloride salt of the aminocoumarin and to scavenge the HF produced during the reaction.

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure FN-H2S probe.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Workflow for the Synthesis of FN-H2S

G cluster_synthesis Synthesis of FN-H2S Start Dissolve Reactants in DMF Add_Base Add Triethylamine Start->Add_Base React Heat at 60°C for 12h Add_Base->React Workup Aqueous Work-up and Extraction React->Workup Purify Silica Gel Chromatography Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Final_Product Pure FN-H2S Probe Characterize->Final_Product

Caption: Step-by-step workflow for the synthesis of the FN-H2S fluorescent probe.

Part 2: Protocol for H₂S Detection in Aqueous Solution

This protocol outlines the procedure for using the FN-H2S probe to detect and quantify H₂S in a buffered aqueous solution.

Materials and Reagents:

  • FN-H2S probe (stock solution of 1 mM in DMSO)

  • Sodium hydrosulfide (NaHS), as a source of H₂S (stock solution of 10 mM in deoxygenated water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Working Solutions: Prepare a 10 µM working solution of the FN-H2S probe by diluting the 1 mM stock solution in PBS buffer. Prepare a series of H₂S solutions of varying concentrations (e.g., 0-100 µM) by diluting the 10 mM NaHS stock solution in PBS buffer.

  • Assay Setup: In a 96-well microplate, add 100 µL of the 10 µM FN-H2S working solution to each well.

  • Initiation of Reaction: To each well, add 100 µL of the corresponding H₂S solution (or buffer for the blank).

  • Incubation: Incubate the microplate at 37 °C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to the optimal value for the coumarin fluorophore (typically around 330 nm) and record the emission spectrum or the intensity at the emission maximum (typically around 450 nm).

  • Data Analysis: Subtract the fluorescence intensity of the blank (probe only) from the fluorescence intensity of the samples. Plot the fluorescence intensity as a function of the H₂S concentration to generate a calibration curve.

Data Presentation and Interpretation

The successful application of the FN-H2S probe will yield a clear concentration-dependent increase in fluorescence intensity upon the addition of H₂S.

Table 1: Representative Photophysical and Performance Data for the FN-H2S Probe

ParameterValue
Excitation Wavelength (λex)~330 nm
Emission Wavelength (λem)~450 nm
Quantum Yield (Φ) of FN-H2S< 0.01
Quantum Yield (Φ) of Reduced Probe> 0.50
Linear Detection Range0.5 - 50 µM
Limit of Detection (LOD)~100 nM
Response Time< 30 minutes

Selectivity:

A crucial aspect of any fluorescent probe is its selectivity for the target analyte over other potentially interfering species. The FN-H2S probe should exhibit high selectivity for H₂S over other biologically relevant nucleophiles and reactive sulfur, nitrogen, and oxygen species. This is typically assessed by incubating the probe with a range of these species at concentrations significantly higher than that of H₂S and observing the fluorescence response.

Troubleshooting and Considerations

  • Probe Solubility: If the probe exhibits poor solubility in aqueous buffers, a small amount of a co-solvent such as DMSO or ethanol can be used. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid artifacts.

  • Autofluorescence: Biological samples can exhibit autofluorescence. It is essential to include appropriate controls (e.g., cells without the probe) to account for this.

  • pH Sensitivity: The fluorescence of many fluorophores can be pH-dependent. It is important to perform experiments in a well-buffered solution at a physiological pH.

Conclusion

4-Fluoro-2-nitrobenzamide is a versatile and powerful building block for the creation of "turn-on" fluorescent probes. The principles of nucleophilic aromatic substitution and nitro-group-mediated fluorescence quenching provide a robust and rational design strategy. The detailed protocols for the synthesis and application of the FN-H2S probe serve as a practical guide for researchers seeking to develop novel fluorescent tools for the detection of biologically important analytes. The insights provided in these application notes are intended to empower researchers to harness the full potential of 4-fluoro-2-nitrobenzamide in their scientific endeavors.

References

  • Su, J., Li, Y., Zhang, Y., et al. (2021). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Omega, 6(39), 25193–25207. [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2023). A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. Molecules, 28(17), 6278. [Link]

  • Montoya, L. A., & Pluth, M. D. (2016). Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems. Analytical and Bioanalytical Chemistry, 408(29), 8387–8395. [Link]

  • Liu, C., Pan, J., Li, S., et al. (2015). Fluorescent probes for hydrogen sulfide detection. Chemical Society Reviews, 44(18), 6117–6160. [Link]

  • Qian, Y., Karpus, J., Kabil, O., et al. (2011). Reaction Based Fluorescent Probes for Hydrogen Sulfide. Chemical Communications, 47(38), 10602–10604. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Fluoro-2-nitrobenzamide as a Key Intermediate for Drug Discovery

Abstract 4-Fluoro-2-nitrobenzamide is a pivotal intermediate in contemporary drug discovery, prized for its unique structural features that enable versatile synthetic transformations. The strategic positioning of an acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-2-nitrobenzamide is a pivotal intermediate in contemporary drug discovery, prized for its unique structural features that enable versatile synthetic transformations. The strategic positioning of an activated fluorine atom, a reducible nitro group, and a reactive benzamide moiety makes it an ideal starting point for the construction of complex heterocyclic scaffolds found in numerous therapeutic agents. This guide provides an in-depth exploration of the chemistry of 4-fluoro-2-nitrobenzamide, focusing on its application in the synthesis of high-value pharmaceutical targets, most notably the PARP inhibitor Olaparib. We present detailed, field-tested protocols, explain the mechanistic rationale behind key synthetic steps, and offer practical insights for researchers, scientists, and drug development professionals to leverage this critical building block in their discovery programs.

Introduction: The Strategic Value of 4-Fluoro-2-nitrobenzamide

In medicinal chemistry, the success of a drug candidate is profoundly influenced by its molecular architecture. The strategic incorporation of specific functional groups can enhance metabolic stability, improve target binding affinity, and optimize pharmacokinetic properties.[1][2] 4-Fluoro-2-nitrobenzamide has emerged as a critical precursor in this context due to the orthogonal reactivity of its functional groups:

  • The Fluorine Atom: Positioned ortho to an electron-withdrawing nitro group, the fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[3] This allows for the efficient and regioselective introduction of a wide range of nucleophiles (amines, thiols, alcohols), forming a key C-N, C-S, or C-O bond early in a synthetic sequence. The C-F bond is the most polarized carbon-halogen bond, making fluoride an excellent leaving group in SNAr reactions, often superior to other halogens.[4]

  • The Nitro Group: The nitro group serves two main purposes. Firstly, its powerful electron-withdrawing nature is essential for activating the fluorine atom for SNAr. Secondly, it is a versatile precursor to an aniline (amino group) via well-established reduction methodologies.[5][6] This transformation is fundamental for subsequent cyclization or coupling reactions.

  • The Benzamide Group: The primary amide is a key structural element and a handle for further derivatization or can be an integral part of the final pharmacophore, participating in crucial hydrogen bonding interactions with the biological target.

This unique combination of functionalities allows for a modular and convergent approach to complex drug molecules, making 4-fluoro-2-nitrobenzamide a highly sought-after intermediate.[7]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for laboratory safety and experimental reproducibility. The following data provides a summary of the key properties of 4-fluoro-2-nitrobenzamide.

PropertyValueSource
CAS Number 350-32-3[8]
Molecular Formula C₇H₅FN₂O₃[8]
Molecular Weight 184.12 g/mol [8]
Appearance White to light yellow crystalline powder[7]
Melting Point 172 - 176 °C[7]
Boiling Point 317.61 °C at 760 mmHg (Predicted)[8]
Storage Store in a dry, sealed place at room temperature.[8]

Safety Profile: 4-Fluoro-2-nitrobenzamide is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9]

  • Hazard Statements: H302, H315, H319, H335[9]

  • Precautionary Statements: P261, P280, P305+P351+P338[9]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear protective gloves, safety goggles, and a lab coat.[10][11][12]

Core Application: Synthesis of PARP Inhibitor Olaparib

Olaparib (Lynparza®) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers.[13][14] The synthesis of this complex molecule critically relies on 4-fluoro-2-nitrobenzamide as a key starting material, highlighting the industrial relevance of this intermediate.[13][15]

The overall synthetic strategy involves two key transformations of the intermediate: first, the reduction of the nitro group, followed by a multi-step sequence to construct the phthalazinone core.

G A 4-Fluoro-2-nitrobenzamide B Step 1: Nitro Reduction (Catalytic Hydrogenation) A->B H₂, Pd/C C 4-Fluoro-2-aminobenzamide B->C D Step 2: Phthalazinone Core Construction (Multi-step sequence) C->D E Key Olaparib Intermediate D->E F Final Coupling & Elaboration E->F G Olaparib F->G G cluster_0 Core Intermediate Chemistry cluster_1 Drug Scaffold Synthesis A 4-Fluoro-2-aminobenzamide (Product of Protocol 1) B Nucleophilic Attack A->B Amine as Nucleophile C Cyclization Reactions A->C Intra/Intermolecular Condensation D Coupling Reactions A->D Amide Bond Formation E Heterocyclic Cores (e.g., Phthalazinones) B->E C->E D->E F Complex Bioactive Molecules (e.g., Olaparib, Kinase Inhibitors) E->F

Sources

Technical Notes & Optimization

Troubleshooting

detection and removal of common impurities in 4-Fluoro-2-nitrobenzamide

Welcome to the technical support center for 4-Fluoro-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the detectio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the detection and removal of impurities in this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions regarding the types of impurities found in 4-Fluoro-2-nitrobenzamide and the analytical methods used to detect them.

Q1: What are the most likely impurities in a synthesis of 4-Fluoro-2-nitrobenzamide?

A: Impurities in any synthesized compound typically arise from three main sources: unreacted starting materials, by-products from side reactions, and degradation products.[1] For 4-Fluoro-2-nitrobenzamide, the impurity profile is heavily dependent on the synthetic route. A common synthesis involves the amidation of 2-fluoro-4-nitrobenzoic acid.[2]

Causality: Understanding the reaction mechanism is key to predicting impurities. For instance, if starting from 3,4-difluoronitrobenzene, incomplete amination could leave traces of the starting material or introduce isomeric impurities where the amine group substitutes the wrong fluorine atom.[3]

Below is a summary of potential impurities and their origins:

Impurity Name Chemical Structure Likely Origin
2-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄Unreacted starting material from the amidation reaction.
4-Fluoro-2-nitrotolueneC₇H₆FNO₂Potential starting material for the synthesis of the benzoic acid precursor.[4]
Isomeric NitrobenzamidesC₇H₅FN₂O₃Side-products from non-selective nitration or substitution reactions in precursor synthesis.
Residual Solventse.g., Toluene, DMF, Ethyl AcetateSolvents used during the reaction, work-up, or purification steps.[2][5]
Q2: Which analytical techniques are most effective for detecting these impurities?

A: A multi-pronged analytical approach is recommended for robust purity assessment. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. It excels at separating the main compound from structurally similar impurities and quantifying them with high sensitivity.[1] A typical purity analysis would use a reverse-phase C18 column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying impurities. NMR is a powerful tool because the signal intensity is directly proportional to the number of nuclei, allowing for straightforward quantification without needing a reference standard for every impurity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for identifying unknown impurities.[7] After separation by LC, the mass spectrometer provides the mass-to-charge ratio of the impurity, offering vital clues to its chemical structure.

Q3: I have an uncharacterized peak in my HPLC chromatogram. How do I proceed with identification?

A: An unknown peak requires structural elucidation. The most direct method is to use LC-MS.

Logical Workflow:

  • Determine the Mass: Run an LC-MS analysis on the sample. The mass spectrum corresponding to the unknown HPLC peak will give you the molecular weight of the impurity.

  • Hypothesize Structures: Based on the molecular weight and your knowledge of the synthetic pathway, propose potential structures. Consider starting materials, expected by-products, or simple derivatives (e.g., a demethylated or hydrolyzed version of another species).

  • Confirm with NMR: If the impurity can be isolated (e.g., via preparative HPLC), its structure can be definitively confirmed using 1D and 2D NMR techniques.

Section 2: Troubleshooting and Purification Guides

This section provides step-by-step protocols and troubleshooting advice for common purification challenges.

Workflow for Impurity Detection and Remediation

The following diagram outlines the logical flow from initial purity assessment to obtaining a highly pure final product.

G cluster_0 Purity Analysis cluster_1 Purification Strategy cluster_2 Final Validation Raw_Sample Crude 4-Fluoro-2-nitrobenzamide Initial_Analysis Analyze by HPLC & NMR Raw_Sample->Initial_Analysis Purity_Check Purity > 99%? Initial_Analysis->Purity_Check Impurity_ID Identify Major Impurities (LC-MS) Purity_Check->Impurity_ID No Final_Product Pure Product (>99%) Purity_Check->Final_Product Yes Choose_Method Select Purification Method Impurity_ID->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Impurity >1% & different solubility Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Structurally similar impurities Final_Analysis Re-analyze by HPLC & NMR Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Final_Product

Caption: Workflow for analyzing and purifying 4-Fluoro-2-nitrobenzamide.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing significant quantities of impurities, provided the impurity has a different solubility profile from the desired product.[8]

Q: My product has a purity of ~97% by HPLC, with one major impurity. How can I use recrystallization to improve this?

A: Recrystallization relies on the principle that solubility increases with temperature. An ideal solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is choosing the right solvent. For a polar molecule like 4-Fluoro-2-nitrobenzamide, start with polar protic or aprotic solvents.

    • Recommended Solvents to Screen: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, or a mixture like Ethanol/Water.[9]

    • Procedure: In small test tubes, add ~50 mg of your crude product. Add a potential solvent dropwise at room temperature until a slurry is formed. Heat the tube. A good solvent will dissolve the solid completely upon heating. Let it cool to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, leaving impurities behind in the "mother liquor."[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Troubleshooting Recrystallization
  • Problem: No crystals form after cooling.

    • Cause & Solution: The solution is likely not saturated enough. Re-heat the solution to evaporate some of the solvent, then allow it to cool again. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product.[9]

  • Problem: The product "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. Add a bit more solvent, re-heat to dissolve the oil, and allow it to cool more slowly. Using a mixed solvent system can also resolve this.

Guide 2: Purification by Flash Column Chromatography

When impurities are structurally very similar to the product, or when recrystallization is ineffective, flash column chromatography is the preferred method.[10]

Q: Recrystallization failed to remove a key impurity. How do I set up a column?

A: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (typically silica gel).

Step-by-Step Protocol:

  • Select the Eluent System: The goal is to find a solvent system where your desired compound has a retention factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate.

    • Common Eluents: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Procedure: Spot your crude material on a TLC plate. Develop the plate in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The ideal system will show good separation between your product spot and the impurity spots.

  • Pack the Column: Prepare a slurry of silica gel in your non-polar solvent (e.g., Hexanes). Pour the slurry into your column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Begin running the chosen eluent system through the column. Collect fractions in test tubes and monitor the elution process using TLC to determine which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 4-Fluoro-2-nitrobenzamide.

Decision-Making for Purification

G start Crude Product Purity < 99% check_impurity_level Is any single impurity > 2%? start->check_impurity_level check_separation_tlc Good separation on TLC? check_impurity_level->check_separation_tlc No recrystallization Attempt Recrystallization check_impurity_level->recrystallization Yes check_separation_tlc->recrystallization No (Try different solvent) column_chromatography Perform Column Chromatography check_separation_tlc->column_chromatography Yes re_analyze Analyze Purified Product recrystallization->re_analyze column_chromatography->re_analyze

Caption: A decision tree for selecting the appropriate purification method.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Available at: [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science, 35(3), 498-515. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Black, S., & Collier, E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 739-754. Available at: [Link]

  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Wang, Y., et al. (2012). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

  • Walsh, J. C. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PET-Pioneers. Available at: [Link]

  • Yu, M., et al. (2025). Purification of plasmid DNA using a novel two stage chromatography process. Journal of Chromatography B, 1240, 124381. Available at: [Link]

  • Zhang, Y., et al. (2020). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Defence Technology, 16(5), 1073-1079. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Available at: [Link]

  • EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents.

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Optimization

Technical Support Center: Solubility Enhancement for 4-Fluoro-2-nitrobenzamide

Welcome to the technical support guide for handling 4-Fluoro-2-nitrobenzamide and other similarly challenging compounds in experimental assays. This document provides practical, field-proven insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 4-Fluoro-2-nitrobenzamide and other similarly challenging compounds in experimental assays. This document provides practical, field-proven insights and troubleshooting protocols to overcome solubility hurdles, ensuring the reliability and accuracy of your experimental data.

Introduction: The "Brick Dust" Problem

4-Fluoro-2-nitrobenzamide is a small molecule that, due to its aromatic structure, nitro group, and amide functional group, is predicted to have low aqueous solubility. Such compounds are often colloquially referred to as "brick dust" in the drug discovery field because they are notoriously difficult to dissolve in the aqueous buffers required for most biological assays.[1] Poor solubility can lead to a host of experimental artifacts, including underestimated potency, high data variability, and compound precipitation that can interfere with assay readings.[2]

This guide is structured to help you diagnose and solve these issues systematically. We will begin with frequently asked questions for rapid problem-solving, followed by in-depth troubleshooting guides with detailed protocols.

Physicochemical Profile of a Representative Nitrobenzamide
PropertyValueSource
Molecular Formula C₇H₅FN₂O₃PubChem[3]
Molecular Weight 184.12 g/mol PubChem[3][4]
Predicted XLogP3 0.9PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Predicted Boiling Point 317.61°C at 760 mmHgSynblock[4]

Note: XLogP3 is a computed measure of hydrophobicity; a higher value indicates lower water solubility.

Frequently Asked Questions (FAQs)

Q1: My 4-Fluoro-2-nitrobenzamide powder will not dissolve in my aqueous assay buffer. What is the first and most common solution?

A: The standard industry practice for compounds like this is to first create a high-concentration stock solution in a water-miscible organic solvent.[5][6] The most common choice is 100% Dimethyl Sulfoxide (DMSO).[7] Prepare a stock solution at a concentration of 10-50 mM in pure DMSO. The compound should readily dissolve in DMSO with gentle vortexing or brief sonication. This stock can then be serially diluted to your final working concentration in the aqueous assay buffer.

Q2: I successfully made a 10 mM stock in DMSO, but when I dilute it into my cell culture medium or assay buffer, a precipitate forms immediately. Why is this happening?

A: This is a classic issue of a compound exceeding its kinetic solubility .[2] While your compound is soluble in DMSO, its solubility in the final aqueous environment is much lower. When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment it is not soluble in, causing it to crash out of solution.

To resolve this, you should:

  • Minimize the final DMSO concentration. Most cell-based assays can tolerate DMSO up to 0.5%, with some robust cell lines tolerating up to 1%.[8] High concentrations of DMSO can be toxic and influence biological activity.[9]

  • Perform serial dilutions. Instead of a single large dilution, perform a series of smaller dilution steps. This can sometimes help keep the compound in solution.

  • Add the stock solution to the buffer while vortexing. The rapid mixing can aid dispersion and prevent localized high concentrations of the compound that trigger precipitation.[10]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay, and do I need a special control?

A: The tolerance to DMSO is highly cell-line dependent. A general best practice is to keep the final concentration at or below 0.5% (v/v) .[8] You must always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any biological effects caused by the solvent itself.[8] For sensitive assays or cell lines, it is crucial to run a DMSO tolerance experiment first to determine the highest concentration that does not affect the assay endpoint or cell viability.

Q4: Can I use pH adjustment to improve the solubility of 4-Fluoro-2-nitrobenzamide?

A: Yes, pH modification can be an effective strategy, although its success depends on the pKa of the molecule. The solubility of compounds with ionizable groups is strongly dependent on pH.[11][12] The amide proton in a benzamide is very weakly acidic (pKa > 14), so deprotonation to form a more soluble anion is only possible under strongly basic conditions that would likely be incompatible with most biological assays. However, the nitro and fluoro groups influence the electron density of the aromatic ring and the amide group. It is worth testing a range of pH values (e.g., pH 6.0 to 8.0) to see if you observe an empirical improvement in solubility, provided your assay system is stable within that range.[13][14]

In-Depth Troubleshooting & Methodology

Method 1: Co-Solvent Optimization

The use of a water-miscible organic co-solvent is the most direct approach to solubilizing hydrophobic compounds for in vitro assays.[15]

Causality: Co-solvents like DMSO work by reducing the overall polarity of the solvent (water), making it a more favorable environment for a hydrophobic solute.[5][6] They disrupt the strong hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar regions of the compound.

  • Stock Solution Preparation: a. Weigh out a precise amount of 4-Fluoro-2-nitrobenzamide powder. b. Add the appropriate volume of 100% anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 20 mM). c. Vortex thoroughly until the powder is completely dissolved. A brief (1-2 minute) sonication in a water bath can be used if dissolution is slow. d. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Dilution into Aqueous Buffer: a. Thaw a stock aliquot. b. Prepare an intermediate dilution of the stock in 100% DMSO if necessary to achieve the final desired concentration. c. Add the final volume of the DMSO stock (or intermediate dilution) to your assay buffer, which should be actively vortexing or mixing. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer, not the other way around. d. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).

IssuePossible Cause(s)Suggested Solution(s)
Precipitation Upon Dilution Final concentration exceeds kinetic solubility limit. Final DMSO concentration is too low.Decrease the final assay concentration of the compound. Increase the final DMSO percentage (if assay permits). Try a different co-solvent (e.g., Ethanol, Dimethylacetamide (DMA)).
Assay Interference or Cell Toxicity DMSO concentration is too high. The compound itself is toxic.Reduce final DMSO concentration to ≤0.5%. Run a DMSO toxicity curve to find the NOAEL (No Observed Adverse Effect Level). Ensure your vehicle control is run at the identical DMSO concentration.
Inconsistent Results Compound is slowly precipitating over the assay incubation time. Stock solution has degraded or absorbed water.Centrifuge plates before reading to pellet any precipitate. Reduce incubation time if possible. Use fresh aliquots of DMSO stock for each experiment.
Method 2: Formulation with Solubilizing Excipients

If co-solvents alone are insufficient or cause unacceptable toxicity, formulating the compound with specialized excipients is the next logical step.[1]

Causality:

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The exterior is hydrophilic, while the interior cavity is hydrophobic. The poorly soluble drug partitions into this hydrophobic core, forming an inclusion complex that has significantly higher aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Non-ionic Surfactants: Above their critical micelle concentration (CMC), surfactants like Tween-20 or Triton X-100 form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. The drug molecule gets entrapped in the hydrophobic core, allowing it to be dispersed in the aqueous medium.[10] This is more common for cell-free assays, as surfactants can disrupt cell membranes.

G start Start: Solubilize 4-Fluoro-2-nitrobenzamide in Aqueous Assay Buffer check1 Is it soluble? start->check1 success Success! Proceed with Assay check1->success Yes prep_dmso Prepare 10-50 mM Stock in 100% DMSO check1->prep_dmso No dilute Dilute to Final Concentration in Assay Buffer (<1% DMSO) prep_dmso->dilute check2 Does it precipitate? dilute->check2 check2->success No options Precipitation Occurs. Choose a strategy: check2->options Yes lower_conc Option A: Lower Final Compound Concentration options->lower_conc use_excipient Option B: Use Solubilizing Excipient (e.g., Cyclodextrin) options->use_excipient adjust_ph Option C: Modify Buffer pH (if assay compatible) options->adjust_ph lower_conc->dilute Re-test use_excipient->prep_dmso Reformulate Stock adjust_ph->dilute Re-test

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Nitrobenzamides

For fellow researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, fluorination stan...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, fluorination stands out for its profound and often beneficial impact on the biological and pharmacological properties of a molecule. This guide provides an in-depth comparison of fluorinated and non-fluorinated nitrobenzamides, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] We will explore the causal relationship between the introduction of fluorine and the resulting enhancement in efficacy, supported by established principles and experimental frameworks.

The Strategic Rationale for Fluorination in Nitrobenzamide Drug Discovery

The decision to incorporate fluorine into a drug candidate is a deliberate strategy aimed at optimizing its drug-like properties.[3][4][5][6] The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its transformative effects.[7]

When applied to a nitrobenzamide scaffold, these properties can lead to predictable and advantageous changes:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Strategically placing a fluorine atom at a site susceptible to metabolic attack, particularly oxidation by cytochrome P450 enzymes, can effectively block this pathway.[6][8][9][10] This "metabolic shield" increases the compound's half-life and overall exposure in the body, a critical factor for sustained therapeutic effect.

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorination can fine-tune a molecule's lipophilicity (fat-solubility), which governs its ability to cross biological membranes.[3][7][11] In aromatic systems like the benzene ring of a nitrobenzamide, fluorine substitution typically increases lipophilicity, potentially improving membrane permeability and oral bioavailability.[3][7][8]

    • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH. This modulation can be crucial for optimizing interactions with the target protein's active site.

  • Improved Target Binding and Potency: The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds, and other orthogonal multipolar interactions within a protein's binding pocket.[5][8] This can lead to a tighter, more specific binding affinity for the target, resulting in greater potency and potentially higher selectivity over off-target proteins.[3][11]

The cumulative result of these modifications is often a molecule with superior pharmacokinetics and pharmacodynamics compared to its non-fluorinated parent.

cluster_0 Strategic Fluorination cluster_1 Physicochemical & Pharmacokinetic Impact cluster_2 Therapeutic Outcome Fluorination Introduction of Fluorine to Nitrobenzamide Scaffold Metabolism Increased Metabolic Stability (Blocks CYP450) Fluorination->Metabolism Lipophilicity Modulated Lipophilicity (Membrane Permeability) Fluorination->Lipophilicity Binding Enhanced Target Binding Affinity (pKa, Dipole) Fluorination->Binding Efficacy Improved Overall Efficacy (Potency & Bioavailability) Metabolism->Efficacy Lipophilicity->Efficacy Binding->Efficacy

Caption: Logical flow of how fluorination enhances therapeutic efficacy.

Comparative Efficacy Analysis: A Data-Driven Perspective

While direct, published head-to-head studies on a single nitrobenzamide scaffold with and without fluorine are specific to individual research programs, we can extrapolate the expected outcomes based on extensive evidence from medicinal chemistry.[3][4][8] For instance, the well-documented success of fluoroquinolone antibiotics, where a key fluorine atom enhances DNA gyrase binding and cell penetration, provides a strong precedent.[3] Similarly, many modern kinase inhibitors in oncology rely on fluorination to achieve the necessary metabolic stability and potency.[3]

Applying these principles to nitrobenzamides, which have demonstrated potent anti-mycobacterial and anti-tumor activities, allows us to construct a predictive comparison.[1]

Table 1: Predicted Comparative Profile of a Nitrobenzamide Analog

ParameterNon-Fluorinated NitrobenzamideFluorinated Nitrobenzamide AnalogRationale for Change
Metabolic Half-Life (t½) LowerHigher C-F bond blocks sites of oxidative metabolism, reducing metabolic clearance.[9][10]
Target Affinity (IC₅₀/Kᵢ) ModerateLower (i.e., more potent) Fluorine can form additional favorable interactions within the target's binding site.[5]
Membrane Permeability BaselineImproved Increased lipophilicity of the aromatic ring facilitates passage across cell membranes.[7][8]
Oral Bioavailability (%F) VariableHigher A combination of increased metabolic stability and improved permeability often leads to greater systemic exposure after oral dosing.[3]
Target Selectivity BaselinePotentially Higher Altered conformation and electronic profile can favor binding to the intended target over off-targets.[3]

Essential Experimental Protocols for Validation

To empirically validate the predicted advantages of fluorination, a series of standardized in vitro experiments are essential. These protocols form a self-validating system to quantify the impact on stability, potency, and efficacy.

cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis Synth Synthesize Paired Compounds: 1. Parent Nitrobenzamide 2. Fluorinated Analog Stability Metabolic Stability Assay (Liver Microsomes) Synth->Stability Potency Target-Based Assay (e.g., Enzyme Inhibition) Synth->Potency Cellular Cell-Based Efficacy Assay (e.g., MIC or MTT) Synth->Cellular Compare Comparative Data Analysis: - Half-life (t½) - Potency (IC₅₀) - Efficacy (MIC/EC₅₀) Stability->Compare Potency->Compare Cellular->Compare

Caption: Standard experimental workflow for comparative efficacy studies.

Protocol 1: In Vitro Metabolic Stability Assay

This experiment directly measures the compound's susceptibility to metabolic breakdown.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of fluorinated and non-fluorinated nitrobenzamides in the presence of liver microsomes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation Mixture: In a 96-well plate, combine HLM and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiation: Add the test compound (e.g., at 1 µM final concentration) to the wells. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. Include control wells without NADPH to measure non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life.

Protocol 2: Cell-Based Efficacy Assay (Antimicrobial - MIC)

This assay determines the minimum concentration of a compound required to inhibit microbial growth.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the nitrobenzamide analogs against a relevant microbial strain (e.g., Mycobacterium tuberculosis H37Rv).[12]

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microplate using appropriate culture medium (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism from a fresh culture, adjusted to a specific optical density (e.g., McFarland standard 0.5).

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

  • Endpoint Reading: After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator dye (e.g., Resazurin), which changes color in the presence of viable cells.

  • Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth or color change.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful, field-proven approach to enhancing the therapeutic efficacy of drug candidates, and the nitrobenzamide class is no exception. By blocking metabolic soft spots, modulating physicochemical properties for better membrane penetration, and improving target-binding affinity, fluorination can transform a promising lead compound into a viable drug candidate.[3][13] The experimental protocols outlined provide a clear framework for validating these enhancements empirically.

While the impact of fluorination must be evaluated on a case-by-case basis, the overwhelming body of evidence in modern drug discovery suggests that fluorinated nitrobenzamides will, in many cases, exhibit superior potency, stability, and overall efficacy compared to their non-fluorinated counterparts.[11] As synthetic methodologies for precise, late-stage fluorination continue to advance, this strategy will remain a critical tool for drug development professionals seeking to optimize the next generation of therapeutics.[14][15]

References

  • Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate.
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  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect.
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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Covalent Inhibitors: A Comparative Analysis of a 4-Fluoro-2-nitrobenzamide-based Compound

Introduction: The Double-Edged Sword of Covalent Inhibition In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering the promise of enhanced potency,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering the promise of enhanced potency, prolonged pharmacodynamic effects, and the ability to tackle challenging drug targets.[1] The 4-fluoro-2-nitrobenzamide (FNB) scaffold represents a class of electrophilic "warheads" designed for this purpose. The electron-withdrawing properties of the nitro and fluoro groups render the aromatic ring susceptible to nucleophilic aromatic substitution, enabling a covalent bond to form with nucleophilic residues like cysteine on a target protein. This irreversible interaction can lead to profound and durable target inhibition.

However, this high reactivity is a double-edged sword. An improperly optimized covalent inhibitor can react indiscriminately with off-target proteins that possess similarly accessible nucleophiles, leading to toxicity, adverse events, and potential clinical failure.[2] Therefore, a rigorous and multi-tiered cross-reactivity profiling strategy is not just a regulatory checkbox; it is a fundamental component of designing safe and effective covalent medicines.

This guide provides a framework for the comprehensive cross-reactivity assessment of novel covalent inhibitors. We will walk through the essential experimental platforms and the underlying scientific rationale for each. To provide a real-world context, we will compare the (hypothetical) profiling data of a novel kinase inhibitor, FNB-Inhibitor-1 , against the well-characterized first-generation Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib . This comparative approach will illuminate how to interpret complex datasets to build a robust safety profile and guide critical go/no-go decisions in a drug discovery program.

The Covalent Mechanism and the Imperative for Selectivity

The core principle of a targeted covalent inhibitor is to combine a high-affinity, reversible binding scaffold with a moderately reactive electrophilic warhead.[3] The scaffold first directs the molecule to the desired target's binding pocket through non-covalent interactions. Once optimally positioned, the warhead reacts with a nearby nucleophile to form a permanent bond, trapping the inhibitor on its target.

The selectivity of a TCI is governed by two distinct factors:

  • Reversible Recognition: The affinity of the inhibitor's scaffold for the on-target binding pocket versus other pockets in the proteome.

  • Covalent Reactivity: The intrinsic reactivity of the electrophile and the accessibility of a suitable nucleophile on the protein.

A key challenge is that highly reactive warheads can bypass the need for strong reversible recognition, leading to modification of numerous off-target proteins.[2] The FNB scaffold, while promising, carries this inherent risk. Therefore, the goal of medicinal chemistry is to "tune" the reactivity and optimize the scaffold to ensure that the covalent reaction is highly favored only at the intended target. The following profiling cascade is designed to empirically validate this selectivity.

cluster_0 The Selectivity Challenge On_Target On-Target Protein (e.g., Target Kinase) Off_Target_1 Off-Target Protein 1 (Structurally Related) Off_Target_2 Off-Target Protein 2 (Unrelated) Inhibitor Covalent Inhibitor (FNB Scaffold + Warhead) Inhibitor->On_Target High Affinity Binding Leads to Covalent Bond (Desired Efficacy) Inhibitor->Off_Target_1 Weaker Binding May Still Lead to Covalent Bond (Potential Side Effects) Inhibitor->Off_Target_2 Non-specific Reactivity Leads to Covalent Bond (Potential Toxicity)

Caption: On-Target vs. Off-Target Covalent Modification.

A Multi-Pronged Approach to Profiling: The Three Tiers of Selectivity Assessment

No single experiment can provide a complete picture of a compound's specificity. A robust profiling strategy integrates biochemical, cell-based, and unbiased proteomic methods to build a comprehensive dataset.

Start Novel Compound (FNB-Inhibitor-1) Tier1 Tier 1: Biochemical Profiling Large-scale kinome scan (e.g., KINOMEscan) Assesses selectivity across a specific target family. Identifies related off-targets. Start->Tier1:f0 Tier2 Tier 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Confirms on-target binding in a physiological context. Validates key off-targets from Tier 1. Tier1:f0->Tier2:f0 Primary hits inform cellular validation Tier3 Tier 3: Unbiased Proteomics Chemoproteomic Profiling (e.g., TPP, ABPP) Discovers unanticipated off-targets across the entire proteome. Tier2:f0->Tier3:f0 Validated targets provide context for global screen Decision Comprehensive Cross-Reactivity Profile (Go/No-Go Decision) Tier3:f0->Decision

Caption: A Three-Tiered Workflow for Cross-Reactivity Profiling.

Tier 1: Large-Scale Biochemical Screening (Kinome Profiling)
  • Causality: Before assessing a compound in the complex environment of a cell, it is crucial to understand its intrinsic activity against a purified panel of related proteins. For a kinase inhibitor, this means screening against a large portion of the human kinome. This approach rapidly identifies off-targets within the same protein family that are structurally similar to the intended target.

  • Methodology: Services like Eurofins' KINOMEscan™ or Reaction Biology's Kinase Panel Screening utilize competition binding assays or radiometric activity assays, respectively, to measure the interaction of a compound against hundreds of purified kinases.[4][5] A typical screen is run at a single high concentration (e.g., 1 µM) to maximize the discovery of potential off-targets.

  • Data Interpretation: Results are often expressed as "% Inhibition" or "Percent of Control". A lower percentage indicates stronger binding. A highly selective compound will show a strong signal for its primary target and minimal interaction with other kinases.

Tier 2: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA)
  • Causality: A compound that is potent in a biochemical assay may not engage its target in a living cell due to poor permeability or rapid efflux. CETSA is a powerful biophysical method that directly measures target engagement inside intact cells, providing a more physiologically relevant assessment of both on-target and off-target interactions.[3][6][7]

  • Methodology: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature.[8] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unstabilized proteins denature and precipitate upon heating, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[9]

  • Data Interpretation: A positive target engagement event is observed as a rightward shift in the melting curve of the protein in the presence of the compound compared to a vehicle control. This shift confirms that the compound is reaching its target and binding with sufficient affinity to cause stabilization.

Tier 3: Unbiased Global Off-Target Discovery (Chemical Proteomics)
  • Causality: While kinome scanning is excellent for assessing related targets, it cannot identify unexpected off-targets from different protein families. Unbiased chemical proteomics aims to identify every protein that a compound interacts with in a cell lysate or intact cell. This is the ultimate safety check to uncover liabilities that would be missed by hypothesis-driven approaches.

  • Methodology: Several techniques exist. One common approach is Thermal Proteome Profiling (TPP), which combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[10][11] Another method involves creating a probe version of the inhibitor (e.g., by adding an alkyne handle) that can be used to pull down and identify its binding partners via mass spectrometry.[12][13]

  • Data Interpretation: TPP data reveals every protein that exhibits a significant thermal shift upon compound treatment. Chemoproteomic pulldowns identify proteins that are covalently labeled by the probe. These global datasets provide the most comprehensive map of a compound's interaction landscape.

Comparative Analysis: FNB-Inhibitor-1 vs. Ibrutinib

To illustrate the application of this workflow, we will compare our hypothetical FNB-Inhibitor-1 , designed as a selective inhibitor of Kinase X, with the clinical BTK inhibitor Ibrutinib . Ibrutinib is known to be highly potent against BTK but also interacts with a number of off-target kinases, such as those in the TEC and EGFR families, which are associated with clinical side effects.[14][15]

Tier 1 Data: Kinome Selectivity Profile

Both compounds were screened at 1 µM against a panel of 403 human wild-type kinases. The data below summarizes the key findings.

ParameterFNB-Inhibitor-1 (Hypothetical Data)Ibrutinib (Published Data)Interpretation
Primary Target Kinase XBTKBoth compounds are potent against their intended targets.
Selectivity Score (S-Score) S(10) @ 1µM = 0.02 (9 hits >90% inhibition)S(35) @ 1µM = 0.12 (49 hits >65% inhibition)FNB-Inhibitor-1 is biochemically more selective. Ibrutinib inhibits a larger percentage of the kinome.
Key Off-Target Families - Kinase Y (structurally related) - Kinase Z (structurally related)- TEC Family: TEC, ITK, BMX, TXK - EGFR Family: EGFR, HER2, HER4 - SRC Family: BLK, LCK, FYNIbrutinib displays significant off-target activity against multiple kinase families containing a homologous cysteine.[14][16] FNB-Inhibitor-1's off-targets appear confined to closely related kinases.
Hit Rate (>65% inhibition) 2.2% (9 / 403 kinases)9.4% of kinases testedConfirms the higher promiscuity of Ibrutinib in biochemical assays.[4]

Table 1: Comparative Kinome Profiling Data.

Tier 2 Data: Cellular Target Engagement (CETSA)

Based on the kinome scan, CETSA was performed in a relevant cell line to confirm engagement of the primary target (Kinase X for FNB-Inhibitor-1; BTK for Ibrutinib) and a key off-target (Kinase Y for FNB-Inhibitor-1; EGFR for Ibrutinib).

Target ProteinCompound (10 µM)Thermal Shift (ΔTm)Interpretation
Kinase X FNB-Inhibitor-1+ 8.2 °CStrong, robust on-target engagement in cells.
Kinase Y FNB-Inhibitor-1+ 1.5 °CWeak engagement of the off-target, suggesting lower cellular potency or occupancy.
BTK Ibrutinib+ 9.5 °CStrong, robust on-target engagement in cells.
EGFR Ibrutinib+ 6.8 °CSignificant engagement of the off-target EGFR in cells, consistent with known side effects.[1]

Table 2: Comparative CETSA Data.

Tier 3 Data: Unbiased Chemoproteomic Profiling

A thermal proteome profiling (TPP) experiment was conducted to identify global off-targets in a human cell line.

ParameterFNB-Inhibitor-1 (Hypothetical Data)Ibrutinib (Published Data)Interpretation
Total Proteins Quantified ~7,500~7,500Standard proteomic depth.
Total Off-Targets Identified 12>50FNB-Inhibitor-1 has a much cleaner global off-target profile.
Key Unanticipated Off-Targets - Cysteine Protease 1 - Metabolic Enzyme A- CSK (implicated in cardiotoxicity)[12] - Proteins in Golgi/endosomal trafficking[10][11] - Multiple other kinases and non-kinasesIbrutinib's profile reveals numerous off-targets that help explain its complex clinical phenotype. The FNB compound shows far fewer unanticipated liabilities.

Table 3: Comparative Unbiased Proteomics Summary.

Experimental Protocols

Protocol 1: High-Throughput Cellular Thermal Shift Assay (CETSA)

This protocol is a representative workflow for a 384-well plate format.

  • Cell Culture: Culture the selected human cell line to ~80% confluency under standard conditions.

  • Compound Treatment: Harvest and wash cells, then resuspend in assay buffer to 2x10^6 cells/mL. Dispense 20 µL of cell suspension into each well of a 384-well PCR plate. Add 20 nL of compound from a dose-response plate using an acoustic dispenser. Incubate for 1 hour at 37°C.

  • Thermal Challenge: Seal the plate and place it in a thermal cycler with a gradient function. Heat the plate for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at room temperature.

  • Cell Lysis: Freeze-thaw the plate three times (-80°C to 25°C) to ensure complete cell lysis.

  • Protein Quantification: Centrifuge the plate at 2000 x g for 20 minutes to pellet precipitated proteins. Transfer the supernatant (containing soluble proteins) to a new plate. Quantify the target protein of interest using a suitable method like ELISA, AlphaLISA, or HTRF.[7]

  • Data Analysis: For each compound concentration, plot the soluble protein signal as a function of temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.

Protocol 2: Kinome Profiling (Competition Binding Assay Principle)

This protocol outlines the principle behind a KINOMEscan™-type assay.

  • Assay Preparation: A proprietary DNA-tagged kinase is incubated with an immobilized, active-site directed ligand in the wells of a microtiter plate.

  • Compound Incubation: The test compound (e.g., FNB-Inhibitor-1) is added to the well. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Wash Step: Unbound kinase is washed away. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of the test compound.

  • Quantification: The amount of bound kinase is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as "Percent of Control" (POC), where the DMSO vehicle represents 100% (no inhibition) and a control ligand represents 0% (full inhibition). A lower POC value signifies a stronger interaction.

Conclusion

The comprehensive, three-tiered profiling of our hypothetical FNB-Inhibitor-1 against the established benchmark, Ibrutinib , demonstrates the power of this integrated approach. The data collectively suggests that FNB-Inhibitor-1 is a significantly more selective compound. While it shows potent on-target activity biochemically and in cells, its cross-reactivity is limited to a few structurally related kinases and it has a remarkably clean profile in unbiased proteomics. In contrast, Ibrutinib's broader off-target profile, identified across all three tiers, correlates with its known clinical side effects.

This self-validating system of orthogonal assays provides the necessary confidence to advance a compound like FNB-Inhibitor-1. By understanding the causality behind each experimental choice—from broad biochemical scans to deep proteomic analysis—drug development professionals can build a robust data package that not only predicts clinical safety but also provides a deeper understanding of the compound's mechanism of action. For novel covalent inhibitors based on reactive scaffolds like 4-fluoro-2-nitrobenzamide, this rigorous profiling is not optional; it is the cornerstone of successful and responsible drug design.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 26, 2026, from [Link]

  • Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529–531. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved January 26, 2026, from [Link]

  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

  • Johnson, A. R., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]

  • Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. [Link]

  • Gu, C., et al. (2023). Kinase selectivity of zanubrutinib and ibrutinib. ResearchGate. [Link]

  • Ho, T. C., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Westin, J. (2022). The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors. YouTube. [Link]

  • ChemRxiv. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Enzymology. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Kaptein, A., et al. (2018). Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM. ResearchGate. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Lundgren, S. (2021). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. DiVA. [Link]

  • The American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]

  • Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets. (2023). ResearchGate. [Link]

  • Roskoski, R. Jr. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]

  • Proteoform-level deconvolution reveals a broader spectrum of ibrutinib off-targets. (2023). bioRxiv. [Link]

  • Scanning electron microscopy of ibrutinib-induced hair shaft changes. (2023). Anais Brasileiros de Dermatologia. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Ibrutinib Unmasks Critical Role of Bruton Tyrosine Kinase in Primary CNS Lymphoma. (2015). Cancer Discovery. [Link]

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]

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Validation

A Comparative Guide to HPLC and NMR Methods for Validating the Purity of 4-Fluoro-2-nitrobenzamide

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 4-Fluoro-2-nitrobenzamide. Tailored fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 4-Fluoro-2-nitrobenzamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

4-Fluoro-2-nitrobenzamide is a key chemical intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[1] This guide explores two orthogonal and powerful analytical techniques, HPLC and NMR, for the comprehensive purity assessment of 4-Fluoro-2-nitrobenzamide.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. It excels at separating the main compound from process-related impurities and degradation products.

The 'Why': Causality in HPLC Method Development

The goal is to develop a method that is stability-indicating—one that can resolve the main peak from all potential impurities, including isomers and starting materials. For 4-Fluoro-2-nitrobenzamide, a moderately polar, nitroaromatic compound, an RP-HPLC method is the logical choice.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the industry standard and an excellent starting point. Its hydrophobic nature provides effective retention for aromatic compounds.[2] The choice of a column with a 150 mm length and 5 µm particle size offers a good balance between resolution and analysis time.

  • Mobile Phase Optimization: A combination of an aqueous phase and an organic solvent like acetonitrile or methanol is used to elute the compound. Acetonitrile is often preferred for its lower UV cutoff and viscosity.[3] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: The presence of the nitro-substituted benzene ring results in strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing high sensitivity.[3][4]

Experimental Workflow for HPLC Analysis

The following diagram outlines the logical flow for developing and executing an HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method HPLC Method Execution cluster_analysis Data Analysis & Reporting prep_std Prepare Standard (Accurately weighed) instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate, λ) prep_std->instrument_setup prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) prep_sample->instrument_setup injection Inject Standard & Sample instrument_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_integration Integrate Peaks data_acq->peak_integration purity_calc Calculate Purity (% Area Normalization) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Validation of 4-Fluoro-2-nitrobenzamide.

Detailed HPLC Protocol

Objective: To determine the purity of 4-Fluoro-2-nitrobenzamide by area normalization and to detect any related impurities.

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve 4-Fluoro-2-nitrobenzamide in the diluent to a final concentration of approximately 0.5 mg/mL.

Data Interpretation and Validation

Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is confirmed by analyzing spiked samples. A potential impurity to consider is 2-Fluoro-4-nitrobenzoic acid, the precursor acid.[7]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Precision: The closeness of agreement among a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

ParameterTypical Acceptance Criteria (for Impurity Method)
Specificity Peak for 4-Fluoro-2-nitrobenzamide is resolved from known impurities (Resolution > 2.0).
Linearity (r²) ≥ 0.99
Precision (RSD) ≤ 5.0% at the quantitation limit.
Accuracy (% Recovery) 80 - 120%

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure and Absolute Quantitation

NMR spectroscopy is an indispensable tool that provides detailed structural information and, in its quantitative form (qNMR), offers a primary method for purity assessment.

The 'Why': Causality in NMR Method Selection
  • Structural Confirmation: While HPLC provides a retention time, NMR provides a unique spectral fingerprint, confirming the molecular structure of 4-Fluoro-2-nitrobenzamide and any impurities.

  • ¹⁹F NMR Advantage: For a fluorinated compound, ¹⁹F NMR is exceptionally powerful. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[8][9] This makes it ideal for detecting and quantifying any fluorine-containing impurities with high precision.[10]

  • Quantitative NMR (qNMR): qNMR is a primary ratio method of analysis. By adding a certified internal standard of known purity to a sample of known mass, the purity of the analyte can be determined directly without needing a reference standard of the analyte itself.[11][12][13] This makes it a powerful tool for certifying in-house primary standards.

Experimental Workflow for qNMR Analysis

The qNMR workflow emphasizes meticulous sample preparation to ensure accurate and reliable quantification.

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard (m_std, Known Purity P_std) weigh_standard->dissolve instrument_setup Set Quantitative Parameters (e.g., Long Relaxation Delay D1) dissolve->instrument_setup acquire_spectrum Acquire Spectrum (¹H and/or ¹⁹F) instrument_setup->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate Integrate Analyte & Standard Peaks process_spectrum->integrate calculate_purity Calculate Purity (P_analyte) Using the qNMR Equation integrate->calculate_purity report Report Purity Value calculate_purity->report

Caption: Workflow for Quantitative NMR (qNMR) Purity Determination.

Detailed qNMR Protocol

Objective: To determine the absolute purity of 4-Fluoro-2-nitrobenzamide using ¹H qNMR with an internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Materials:

    • Internal Standard: Maleic acid (certified, purity ≥ 99.5%).

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Fluoro-2-nitrobenzamide into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (a delay of 30-60 seconds is generally sufficient to ensure full relaxation for quantitative results).

    • Number of Scans: 8 or 16, sufficient for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the standard qNMR equation[14]:

      Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity = Purity of the standard

Expected NMR Spectra & Data
  • ¹H NMR (in DMSO-d₆): Expect signals for the three aromatic protons and two amide protons. The aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹⁹F NMR (in DMSO-d₆): Expect a single primary signal for the fluorine atom, split by coupling to adjacent aromatic protons. The simplicity of this spectrum makes it highly suitable for purity analysis.

Signal SourceNucleusExpected ¹H Chemical Shift (ppm, predicted)Integral (N)
Amide Protons¹H~8.0 - 8.5 (broad)2
Aromatic Protons¹H~7.8 - 8.43
Maleic Acid¹H~6.32

Head-to-Head Comparison: HPLC vs. NMR

Both techniques are essential for a comprehensive quality assessment, but they offer different strengths. The choice depends on the specific goal of the analysis.

FeatureHPLCNMR Spectroscopy
Primary Purpose Separation and relative quantification of components.Structural elucidation and absolute quantification.
Quantification Relative (Area %). Requires a reference standard of the analyte for concentration determination.Absolute (qNMR). A primary method that uses a certified internal standard.[12]
Specificity Based on retention time. Co-elution can occur. Less definitive for unknown impurity identification.Based on unique chemical shifts and coupling constants. Provides unambiguous structural information.
Sensitivity Very high (typically ppm to ppb level). Excellent for trace impurity detection.Lower sensitivity (typically requires >0.1% for detection).
Throughput High. Modern systems with autosamplers can run dozens of samples automatically.Lower. Longer acquisition times (especially for qNMR) and manual sample preparation.
Sample Requirement Micrograms to low milligrams.Low to mid milligrams (5-10 mg for good S/N in qNMR).[12]
Regulatory Standing Universally accepted for purity testing and quality control.Fully accepted by regulatory agencies (e.g., FDA, EMA) as a primary method for purity and standard certification.[12]
Cost & Complexity Lower initial instrument cost and operational complexity.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.

Conclusion and Recommended Strategy

Neither HPLC nor NMR is unilaterally "better"; they are complementary, orthogonal techniques that, when used together, provide a highly trustworthy and comprehensive validation of purity for 4-Fluoro-2-nitrobenzamide.

  • For routine quality control, release testing, and stability studies, a validated RP-HPLC method is the ideal choice. Its high throughput, sensitivity, and ability to generate an impurity profile make it perfectly suited for analyzing multiple batches efficiently.

  • For definitive structural confirmation and the certification of a primary reference standard, qNMR is the authoritative method. Its ability to provide an absolute purity value without a reference standard of the analyte itself is a critical capability in a regulated drug development environment. The use of both ¹H and ¹⁹F qNMR provides an even higher level of confidence.

A robust, self-validating system for purity assessment would involve using qNMR to qualify a primary reference standard of 4-Fluoro-2-nitrobenzamide. This well-characterized standard can then be used to validate and support the routine HPLC method for day-to-day quality control. This integrated approach leverages the strengths of both techniques, ensuring the highest level of scientific integrity and regulatory compliance.

References

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2018). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 403-24-7 2-Fluoro-4-nitrobenzoic Acid Impurity. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Retrieved from [Link]

  • Defense Technical Information Center. (1986). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

  • Yale University. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

Comparative

evaluating the target specificity of 4-Fluoro-2-nitrobenzamide in cellular assays

A Senior Application Scientist's Guide to Evaluating the Target Specificity of 4-Fluoro-2-nitrobenzamide in Cellular Assays In the landscape of contemporary drug discovery and chemical biology, the precise identification...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Target Specificity of 4-Fluoro-2-nitrobenzamide in Cellular Assays

In the landscape of contemporary drug discovery and chemical biology, the precise identification of a small molecule's cellular targets is paramount. A thorough understanding of target engagement and specificity separates a promising lead compound from one that may fail due to unforeseen off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the target specificity of the chemical probe, 4-Fluoro-2-nitrobenzamide, within a cellular context.

While 4-Fluoro-2-nitrobenzamide is a known chemical entity, its detailed cellular target profile remains to be fully elucidated. Benzamide moieties, particularly those with fluorine substitutions, are prevalent in medicinal chemistry and have been shown to modulate protein-protein interactions and enzyme activities. The incorporation of fluorine can significantly impact properties like metabolic stability, membrane permeability, and binding affinity. This underscores the critical need for a systematic evaluation of its target landscape.

This guide eschews a one-size-fits-all template. Instead, it offers a strategic, in-depth exploration of cutting-edge methodologies, empowering you to design and execute a robust target identification and validation workflow. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system.

The Imperative of Target Specificity

A molecule's biological effect is the sum of its interactions with all cellular components. While a desired "on-target" interaction produces the intended therapeutic effect, "off-target" binding can lead to toxicity or other undesirable side effects. Therefore, a comprehensive assessment of target specificity is not merely an academic exercise but a cornerstone of successful drug development.

A Multi-pronged Approach to Target Identification

No single method can definitively map the entire interactome of a small molecule. A truly rigorous evaluation employs a combination of orthogonal approaches. We will explore three powerful, complementary strategies to triangulate the cellular targets of 4-Fluoro-2-nitrobenzamide:

  • Cellular Thermal Shift Assay (CETSA): A label-free method to assess direct target engagement in a native cellular environment.

  • Affinity Purification coupled with Mass Spectrometry (AP-MS): A classic and powerful technique to isolate and identify binding partners.

  • Kinome Profiling: A focused screen to assess interactions with a large panel of kinases, a common class of drug targets.

Cellular Thermal Shift Assay (CETSA): The Litmus Test for Target Engagement

The principle behind CETSA is elegantly simple: the binding of a ligand to its target protein confers thermal stability. When heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts. By measuring the amount of soluble protein at different temperatures, we can infer direct target engagement within intact cells.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Seed cells B 2. Treat with 4-Fluoro-2-nitrobenzamide or Vehicle (DMSO) A->B C 3. Harvest and aliquot cell suspension B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Cell Lysis (e.g., freeze-thaw) D->E F 6. Separate soluble and precipitated fractions (centrifugation) E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Denature proteins and run SDS-PAGE G->H I 9. Western Blot for candidate targets H->I J 10. Quantify band intensity and plot melting curves I->J

Caption: CETSA experimental workflow.

Detailed Protocol: CETSA

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • 4-Fluoro-2-nitrobenzamide (and a suitable vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against suspected target proteins

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with varying concentrations of 4-Fluoro-2-nitrobenzamide or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble and precipitated fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the protein concentration of the soluble fractions.

    • Perform Western blotting to detect the amount of a specific protein of interest remaining in the soluble fraction at each temperature.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of 4-Fluoro-2-nitrobenzamide indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets

AP-MS is a cornerstone of target identification. This technique involves immobilizing the small molecule (the "bait") on a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.

To enhance the rigor of this approach and minimize the identification of non-specific binders, we will incorporate Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This quantitative proteomic technique allows for the direct differentiation between true interactors and background contaminants.

Experimental Workflow: SILAC-based AP-MS

APMS_Workflow cluster_silac SILAC Labeling & Lysate Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Analysis A 1. Culture cells in 'light' (normal) and 'heavy' (isotope-labeled) media B 2. Prepare cell lysates A->B D 4. Incubate 'heavy' lysate with 'bait' beads B->D E 5. Incubate 'light' lysate with control beads B->E C 3. Immobilize 4-Fluoro-2-nitrobenzamide on beads ('bait') C->D C->E F 6. Combine bead-bound fractions D->F E->F G 7. Elute and digest proteins F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Quantify 'heavy'/'light' ratios H->I J 10. Identify specific binders (high H/L ratio) I->J

Caption: SILAC-based AP-MS workflow.

Detailed Protocol: SILAC-based AP-MS

Materials:

  • SILAC-compatible cell line and appropriate SILAC media kits (e.g., containing "light" L-Arginine and L-Lysine, and "heavy" ¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine)

  • 4-Fluoro-2-nitrobenzamide chemically modified with a linker for immobilization (e.g., a carboxyl or amino group for coupling to beads)

  • Activated beads (e.g., NHS-activated agarose or magnetic beads)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Mass spectrometry-grade trypsin

  • LC-MS/MS instrumentation

Procedure:

  • SILAC Labeling and Lysate Preparation:

    • Culture cells for at least five passages in "light" and "heavy" SILAC media to achieve complete incorporation of the labeled amino acids.

    • Harvest and lyse the "light" and "heavy" cell populations separately.

  • Affinity Purification:

    • Immobilize the modified 4-Fluoro-2-nitrobenzamide onto the activated beads.

    • Incubate the "heavy"-labeled lysate with the 4-Fluoro-2-nitrobenzamide-conjugated beads.

    • As a negative control, incubate the "light"-labeled lysate with control beads (beads with no compound or with a structurally similar but inactive compound).

    • Wash the beads extensively to remove non-specific binders.

    • Combine the "heavy" and "light" bead samples.

  • Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use specialized software to identify the peptides and quantify the "heavy"/"light" ratio for each identified protein.

  • Data Analysis:

    • Proteins that specifically interact with 4-Fluoro-2-nitrobenzamide will be enriched in the "heavy" sample, resulting in a high "heavy"/"light" ratio. Non-specific binders will have a ratio close to 1.

Kinome Profiling: A Focused Approach for a Privileged Target Class

Kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequent targets of therapeutic drugs. Given that many small molecules exhibit some degree of kinase inhibitory activity, it is prudent to assess the interaction of 4-Fluoro-2-nitrobenzamide with the human kinome. Several commercial services offer comprehensive kinome profiling.

Comparison of Kinome Profiling Platforms
FeatureBiochemical AssaysCellular Assays (e.g., NanoBRET™)
Principle Measures direct inhibition of purified, recombinant kinase activity in vitro.Measures target engagement in live cells, reflecting compound permeability and intracellular interactions.
Advantages High-throughput, cost-effective, provides direct IC₅₀ values.More physiologically relevant, accounts for cellular factors like ATP concentration and compound permeability.
Disadvantages May not accurately reflect cellular potency due to artificial conditions (e.g., low ATP concentration).Can be lower throughput and more expensive.
Recommended Use Initial broad screening to identify potential kinase hits.Validation of biochemical hits and more accurate determination of cellular potency.
Experimental Strategy: Kinome Profiling
  • Initial Broad Screen: Submit 4-Fluoro-2-nitrobenzamide for a broad in vitro kinase panel screen (e.g., >300 kinases) at a single high concentration (e.g., 10 µM).

  • Dose-Response Follow-up: For any kinases showing significant inhibition (>50-70%) in the initial screen, perform dose-response assays to determine their IC₅₀ values.

  • Cellular Target Engagement: Validate the most potent hits from the biochemical assays using a cellular target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, to confirm interaction in a live-cell context.

Synthesizing the Data: Building a Target Specificity Profile

The true power of this multi-faceted approach lies in the integration of data from all three methodologies.

MethodInformation GainedInterpretation
CETSA Direct evidence of target engagement in intact cells for hypothesized targets.A positive thermal shift confirms that the compound binds to the target in its native environment.
AP-MS (SILAC) Unbiased identification of a broad range of potential binding partners.High "heavy"/"light" ratios provide a prioritized list of high-confidence interactors.
Kinome Profiling Specificity profile across the human kinome.Identifies intended and unintended kinase targets, helping to predict potential signaling pathway modulation.

A high-confidence target for 4-Fluoro-2-nitrobenzamide would ideally be:

  • Identified with a high H/L ratio in the SILAC AP-MS experiment.

  • Validated by a positive thermal shift in the CETSA assay.

  • If it is a kinase, it should show potent inhibition in both biochemical and cellular kinome profiling assays.

Conversely, proteins identified by only one method should be considered with caution and may require further validation. For instance, a protein identified by AP-MS but not showing a CETSA shift might be an indirect binding partner or a false positive.

Conclusion

Evaluating the target specificity of a small molecule like 4-Fluoro-2-nitrobenzamide is a complex but essential undertaking. By employing a strategic combination of label-free, affinity-based, and focused screening methodologies, researchers can build a comprehensive and reliable target profile. This guide provides the conceptual framework and practical protocols to embark on this critical phase of chemical probe and drug candidate characterization, ultimately leading to more robust and translatable scientific findings.

References
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE. [Link]

  • 2-Fluoro-4-nitrobenzamide. PubChem. [Link]

  • 4-Fluoro-2-nitrobenzaldehyde. PubChem. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target Identification and Validation (Small Molecules). UCL. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe

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